molecular formula C34H32ClCrN4O4 B12340690 Cr(III) Protoporphyrin IX Chloride

Cr(III) Protoporphyrin IX Chloride

Cat. No.: B12340690
M. Wt: 648.1 g/mol
InChI Key: KGPQQEWHGUXPBK-UHFFFAOYSA-K
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Description

Cr(III) Protoporphyrin IX Chloride is a useful research compound. Its molecular formula is C34H32ClCrN4O4 and its molecular weight is 648.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H32ClCrN4O4

Molecular Weight

648.1 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)

InChI

InChI=1S/C34H34N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3

InChI Key

KGPQQEWHGUXPBK-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.Cl[Cr+2]

Origin of Product

United States

Foundational & Exploratory

Photophysical Properties of Cr(III) Protoporphyrin IX Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the photophysical properties of Cr(III) Protoporphyrin IX Chloride. Direct experimental data for this specific metalloporphyrin is notably scarce in peer-reviewed literature. Consequently, this document addresses this data gap by presenting a thorough comparative analysis of the well-characterized photophysical properties of the free Protoporphyrin IX (PPIX) ligand and other relevant metalloprotoporphyrins, including those with Zn(II), Co(III), and Mn(III) central ions. Theoretical and experimental insights into a related chromium porphyrin, Cr(III) tetraphenylporphyrin, are also incorporated to infer the potential photophysical behavior of this compound. This guide also furnishes detailed experimental protocols for key photophysical measurements and visual workflows to aid researchers in the characterization of this and similar compounds.

Introduction to this compound

The paramagnetic nature of the Cr(III) ion (a d³ metal center) is expected to profoundly influence the excited-state dynamics of the porphyrin macrocycle, leading to distinct photophysical characteristics compared to diamagnetic metalloporphyrins.

Comparative Photophysical Data

To provide a comprehensive understanding, the following tables summarize the known photophysical properties of the free Protoporphyrin IX ligand and several of its metal complexes. This comparative data serves as a valuable reference for predicting the behavior of the Cr(III) analogue.

Table 1: UV-Visible Absorption Maxima of Protoporphyrin IX and its Metal Complexes

CompoundSoret Band (λ_max, nm)Q-Bands (λ_max, nm)Solvent
Protoporphyrin IX (PPIX)~405-410~506, 532, 580, 630Various Organic Solvents
Protoporphyrin IX Dimethyl Ester407505, 541, 575, 630Chloroform
Zn(II) Protoporphyrin IX~416-419~545, 580Various
Co(III) Protoporphyrin IX ChlorideNot specifiedNot specifiedDMSO (focus on electronic structure)[3]
Mn(III) PorphyrinsVaries with substitutionVariesVarious

Table 2: Emission Properties of Protoporphyrin IX and its Metal Complexes

CompoundEmission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Excited-State Lifetime (τ, ns)Solvent
Protoporphyrin IX (PPIX)~622, 647 (pH-dependent)~0.06-0.1~6.3-13.2 (environment-dependent)[4]Various
Protoporphyrin IX Dimethyl Ester632, 6950.06Not specifiedChloroform
Zn(II) Protoporphyrin IX~585, 635~0.02-0.03~2.1-2.5Toluene
Cr(III) TetraphenylporphyrinExtremely weak triplet fluorescenceNot specified295 ps (tripquartet state)Not specified

Inferred Photophysical Properties of this compound

Based on studies of other Cr(III) porphyrins, specifically Cr(III) tetraphenylporphyrin, the photophysical properties of this compound are expected to be significantly different from the free ligand and its diamagnetic metal complexes.

The paramagnetic Cr(III) center is likely to lead to rapid and efficient intersystem crossing from the initially excited singlet states to triplet and other spin states (quartets and sextets). This would result in:

  • Quenched Fluorescence: Any conventional (S1 → S0) fluorescence is expected to be extremely weak or entirely absent.

  • Dominant Non-Radiative Decay: The excited state energy is likely to be dissipated primarily through non-radiative pathways.

  • Potential for Phosphorescence or Triplet-State Fluorescence: While conventional fluorescence is quenched, weak emission from other excited states, such as a tripquartet state, may be observable, likely with a very short lifetime in the picosecond range. Inefficient phosphorescence at low temperatures from a tripsextet state might also be possible.

Experimental Protocols

Accurate determination of photophysical properties requires rigorous experimental procedures. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (Soret and Q-bands) and the molar extinction coefficients.

Methodology:

  • Sample Preparation: Prepare a stock solution of the porphyrin in a suitable solvent (e.g., DMSO, DMF, or chloroform) of known concentration. Perform serial dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 in a 1 cm path length cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum from approximately 300 nm to 800 nm. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance for the Soret and Q-bands. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of the compound.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the porphyrin with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Emission Spectrum: Excite the sample at the Soret band maximum and record the emission spectrum over a wavelength range that covers the expected emission.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelength.

  • Data Correction: Correct the recorded spectra for instrument response (lamp intensity and detector sensitivity as a function of wavelength).

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To determine the efficiency of fluorescence.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, Rhodamine 6G in ethanol).

  • Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

  • Measurement:

    • Record the absorption spectra of all solutions.

    • Record the corrected fluorescence emission spectra of all solutions under identical instrument conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yields.

    • Calculate the quantum yield of the sample (Φ_F,sample) using the following equation: Φ_F,sample = Φ_F,std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ_F,std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Excited-State Lifetime Measurement

Objective: To determine the decay kinetics of the excited state.

Methodology:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup with fast detection.

  • Sample Preparation: Prepare a deoxygenated, dilute solution of the sample.

  • Measurement: Excite the sample with a pulsed light source (picosecond laser) and measure the decay of the fluorescence intensity over time.

  • Data Analysis: Fit the fluorescence decay curve to an exponential or multi-exponential function to extract the lifetime(s) (τ). The quality of the fit should be assessed by examining the residuals and the chi-squared value.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Photophysical_Characterization_Workflow cluster_absorption UV-Visible Absorption Spectroscopy cluster_fluorescence Steady-State Fluorescence Spectroscopy cluster_qy Fluorescence Quantum Yield Measurement cluster_lifetime Excited-State Lifetime Measurement A1 Prepare Porphyrin Solution A2 Record Absorption Spectrum A1->A2 A3 Determine λ_max and ε A2->A3 F1 Prepare Dilute Solution (Abs < 0.1) A3->F1 Inform Excitation Wavelength F2 Record Emission & Excitation Spectra F1->F2 F3 Correct Spectra F2->F3 Q3 Measure Absorbance & Emission F3->Q3 Corrected Spectra for Calculation Q1 Select Standard Q2 Prepare Sample & Standard Solutions Q1->Q2 Q2->Q3 Q4 Integrate Emission & Plot vs. Absorbance Q3->Q4 Q5 Calculate Φ_F Q4->Q5 L1 Prepare Deoxygenated Solution L2 Excite with Pulsed Laser L1->L2 L3 Measure Fluorescence Decay L2->L3 L4 Fit Decay Curve to Extract τ L3->L4

Caption: General workflow for the photophysical characterization of a metalloporphyrin.

Conclusion

While direct experimental data on the photophysical properties of this compound remains elusive, a comprehensive understanding of its potential behavior can be inferred from the properties of the free Protoporphyrin IX ligand, other metalloporphyrins, and theoretical studies on related Cr(III) porphyrins. The paramagnetic nature of the Cr(III) ion is expected to induce rapid intersystem crossing, leading to quenched fluorescence and the dominance of non-radiative decay pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to undertake the definitive characterization of this and other novel porphyrin-based compounds, which is crucial for the advancement of their applications in medicine and materials science.

References

Synthesis and Characterization of Cr(III) Protoporphyrin IX Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Cr(III) Protoporphyrin IX Chloride, a metalloporphyrin with significant potential in various research and therapeutic applications. This document outlines a detailed experimental protocol for the insertion of chromium into the protoporphyrin IX macrocycle. Furthermore, it details the key analytical techniques for the structural elucidation and characterization of the final product, including UV-Visible Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. All quantitative data are summarized in structured tables for clarity and comparative analysis. Diagrams illustrating the synthetic workflow and characterization strategy are also provided to facilitate a deeper understanding of the processes involved.

Introduction

Protoporphyrin IX is a naturally occurring tetrapyrrole that serves as a precursor to vital biological molecules such as heme and chlorophyll.[1] The insertion of various metal ions into the porphyrin core leads to the formation of metalloporphyrins with diverse physicochemical properties and functionalities. Chromium (Cr) complexes, in particular, have garnered interest for their potential therapeutic value.[1] this compound, with the molecular formula C₃₄H₃₂ClCrN₄O₄ and a molecular weight of 648.09 g/mol , is a biological precursor utilized in cancer research and the development of self-assembled monolayers.[2][3] This guide offers a detailed methodology for its synthesis and a comprehensive approach to its characterization.

Synthesis of this compound

The synthesis of this compound involves the insertion of a chromium(III) ion into the protoporphyrin IX macrocycle. This process, known as metalation, is typically carried out in a high-boiling point solvent to facilitate the reaction. The following protocol is a generalized procedure based on established methods for the synthesis of chromium porphyrins.[4]

Experimental Protocol: Metalation of Protoporphyrin IX

Materials:

  • Protoporphyrin IX

  • Anhydrous Chromium(II) Chloride (CrCl₂)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a Schlenk flask, dissolve Protoporphyrin IX in anhydrous DMF under an inert atmosphere of argon or nitrogen.

  • In a separate Schlenk flask, add an excess of anhydrous Chromium(II) Chloride to anhydrous DMF.

  • Heat the Protoporphyrin IX solution to a gentle reflux.

  • Slowly add the CrCl₂ solution to the refluxing Protoporphyrin IX solution.

  • Continue refluxing the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin Soret peak and the appearance of the metalloporphyrin Soret peak.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the DMF under reduced pressure.

  • The crude product is then dissolved in dichloromethane and filtered to remove any insoluble impurities.

  • The product is precipitated by the addition of diethyl ether.

  • The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product PPIX Protoporphyrin IX Reflux Reflux in DMF (Inert Atmosphere) PPIX->Reflux CrCl2 Anhydrous CrCl2 CrCl2->Reflux DMF Anhydrous DMF DMF->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Dissolution Dissolution in DCM Evaporation->Dissolution Filtration Filtration Dissolution->Filtration Precipitation Precipitation with Diethyl Ether Filtration->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Product Cr(III) Protoporphyrin IX Chloride Drying->Final_Product

Diagram 1: Synthesis Workflow for this compound.

Characterization of this compound

A combination of spectroscopic techniques is essential for the comprehensive characterization of the synthesized this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for confirming the metalation of the porphyrin ring. The spectrum of the free-base porphyrin exhibits a strong Soret band and four weaker Q-bands. Upon metalation, the number of Q-bands typically reduces to two due to an increase in molecular symmetry.[5]

Table 1: UV-Visible Spectroscopic Data

Compound Solvent Soret Band (λ_max, nm) Q-Bands (λ_max, nm)
Protoporphyrin IX Dichloromethane ~407 ~505, ~540, ~575, ~630

| this compound | Dichloromethane | ~420-440 | ~540-560, ~580-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Cr(III) ion, the ¹H NMR spectrum of this compound will exhibit significantly broadened signals and a wide chemical shift range.[6] While detailed coupling information may be lost, the overall spectrum provides a unique fingerprint of the paramagnetic complex.[7]

Table 2: Expected ¹H NMR Chemical Shift Ranges (Paramagnetic)

Proton Type Expected Chemical Shift Range (ppm)
Meso-protons Highly shifted and broadened
Vinyl-protons Highly shifted and broadened
Methyl-protons Highly shifted and broadened
Propionic acid-protons Highly shifted and broadened

| Pyrrolic-protons | Highly shifted and broadened |

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the synthesized complex. The mass spectrum is expected to show the molecular ion peak corresponding to the [Cr(Protoporphyrin IX)]⁺ cation.[8][9]

Table 3: Mass Spectrometry Data

Ion Calculated m/z Observed m/z

| [C₃₄H₃₂CrN₄O₄]⁺ | 612.18 | Expected around 612.18 |

Characterization_Strategy cluster_synthesis Synthesis cluster_techniques Characterization Techniques cluster_information Information Obtained Synthesized_Product Synthesized this compound UV_Vis UV-Visible Spectroscopy Synthesized_Product->UV_Vis NMR NMR Spectroscopy Synthesized_Product->NMR Mass_Spec Mass Spectrometry Synthesized_Product->Mass_Spec Metalation_Confirmation Confirmation of Metalation UV_Vis->Metalation_Confirmation Electronic_Structure Electronic Structure Information UV_Vis->Electronic_Structure Structural_Fingerprint Paramagnetic Structural Fingerprint NMR->Structural_Fingerprint Molecular_Weight Molecular Weight Verification Mass_Spec->Molecular_Weight

Diagram 2: Logical Relationship of Characterization Techniques.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The provided experimental protocol, based on analogous and well-established methods, offers a reliable pathway for the preparation of this metalloporphyrin. The detailed characterization strategy, employing UV-Visible Spectroscopy, NMR Spectroscopy, and Mass Spectrometry, ensures the structural verification and purity assessment of the final product. The data presented in the tables serve as a valuable reference for researchers working with this and similar chromium porphyrin complexes. This guide is intended to support the efforts of scientists and professionals in the fields of chemistry, materials science, and drug development in their exploration of the properties and applications of this compound.

References

An In-depth Technical Guide to the Coordination Chemistry and Structure of Cr(III) Protoporphyrin IX Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry, structure, and spectroscopic properties of Chromium(III) Protoporphyrin IX Chloride. This metalloporphyrin has garnered significant interest within the scientific community for its role as a potent inhibitor of heme oxygenase, a critical enzyme in heme catabolism. This document consolidates available data on its synthesis, structural characteristics, and reactivity. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant biochemical pathways and experimental workflows are presented to serve as a valuable resource for researchers in biochemistry, medicinal chemistry, and drug development.

Introduction

Chromium(III) Protoporphyrin IX Chloride, a synthetic metalloporphyrin, is a crucial tool in the study of heme metabolism. Heme, or iron protoporphyrin IX, is an essential prosthetic group in a multitude of vital proteins, including hemoglobin, myoglobin, and cytochromes. The degradation of heme is catalyzed by the enzyme heme oxygenase (HO), which breaks down the porphyrin ring to produce biliverdin, free iron, and carbon monoxide.[1][2] Cr(III) Protoporphyrin IX Chloride acts as a competitive inhibitor of this enzyme, making it an invaluable molecular probe for investigating the physiological and pathological roles of heme oxygenase.[3] Its applications extend to research in areas such as neonatal jaundice, inflammation, and cancer.[3][4]

This guide delves into the fundamental chemical and physical properties of this compound, providing a detailed examination of its coordination environment, molecular structure, and spectroscopic signature.

Coordination Chemistry and Molecular Structure

The central chromium ion in this compound exists in a +3 oxidation state, possessing a d³ electronic configuration. This configuration typically results in kinetically inert complexes with an octahedral coordination geometry. The protoporphyrin IX dianion acts as a tetradentate ligand, with its four pyrrolic nitrogen atoms occupying the equatorial positions of the coordination sphere. The axial positions are occupied by a chloride ion and, typically, a solvent molecule such as water, depending on the medium.

Structural Parameters

While a specific X-ray crystal structure for this compound is not publicly available, structural data from closely related chromium(III) porphyrins, such as chloro(meso-tetraphenylporphyrinato)chromium(III) and bis(cyanato-N)[meso-tetraphenylporphyrinato]chromate(III), provide valuable insights into the expected bond lengths and angles.[5]

ParameterRepresentative ValueSource Analogue
Bond Lengths (Å)
Cr-N (equatorial)~2.04bis(cyanato-N)[meso-tetraphenylporphyrinato]chromate(III)[5]
Cr-Cl (axial)~2.29Chloro(meso-tetraphenylporphyrinato)iron(III) (by analogy)[6]
Coordination Geometry Distorted OctahedralGeneral Cr(III) Porphyrins

Table 1: Representative structural parameters for this compound derived from analogous crystal structures.

Spectroscopic Properties

The spectroscopic characterization of this compound is fundamental to its identification and the study of its electronic structure.

UV-Visible Absorption Spectroscopy

Like other metalloporphyrins, this compound exhibits a characteristic UV-visible absorption spectrum dominated by intense π-π* transitions within the porphyrin macrocycle. The spectrum is characterized by a strong Soret (or B) band in the near-UV region and weaker Q-bands in the visible region. The position and intensity of these bands are sensitive to the central metal ion, axial ligands, and the solvent environment.

BandWavelength (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Transition
Soret (B)~420-430> 100,000a₁ᵤ, a₂ᵤ(π) → e₉(π)
Q~550-600~10,000-20,000a₁ᵤ, a₂ᵤ(π) → e₉(π)

Table 2: Typical UV-Visible absorption data for Cr(III) porphyrins in organic solvents.[5][7]

Electron Paramagnetic Resonance (EPR) Spectroscopy

With a d³ electron configuration, Cr(III) is a paramagnetic S = 3/2 system, making it EPR active. The EPR spectrum provides information about the electronic environment of the chromium ion, including its coordination geometry and the nature of its ligands. The spectrum is typically characterized by g-values and the zero-field splitting parameter (D).

ParameterTypical ValueDescription
g-valueg ≈ 1.98Reflects the interaction of the electron spin with the external magnetic field.
Zero-Field Splitting (D)0.1 - 0.5 cm⁻¹Arises from the spin-spin interaction of the three unpaired electrons, lifting the degeneracy of the spin states in the absence of a magnetic field.[4]

Table 3: Representative EPR parameters for octahedral Cr(III) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Cr(III) ion, the NMR spectra of this compound exhibit significantly broadened signals and large chemical shift ranges for the protons of the porphyrin ligand. This is a consequence of the interaction of the nuclear spins with the unpaired electron spins of the metal center. While this makes detailed structural analysis by NMR challenging, the paramagnetic shifts can provide valuable information about the electronic structure and magnetic properties of the complex.

Reactivity and Biological Activity

Axial Ligand Exchange

The axial positions of Cr(III) porphyrins are subject to ligand exchange reactions. The lability of the axial ligands is influenced by the nature of the trans ligand and the solvent. These reactions are crucial for the interaction of the metalloporphyrin with biological targets.

Inhibition of Heme Oxygenase

The primary biological significance of this compound lies in its ability to act as a potent competitive inhibitor of heme oxygenase (HO).[3] HO is the rate-limiting enzyme in the catabolism of heme.[1][2] By binding to the active site of HO, this compound prevents the degradation of heme, leading to a reduction in the production of biliverdin, iron, and carbon monoxide.

Heme_Degradation_Inhibition Heme Heme (Fe-Protoporphyrin IX) HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Biliverdin Biliverdin IXα HO1->Biliverdin Product Fe Fe²⁺ HO1->Fe CO Carbon Monoxide HO1->CO NADPH NADPH NADPH->HO1 O2 O2 O2->HO1 Inhibitor This compound Inhibitor->HO1 Competitive Inhibition Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Protoporphyrin IX Dimethyl Ester + Cr Source Reaction Metalation in DMF/Lutidine (Reflux) Start->Reaction Precipitation Precipitation in Water Reaction->Precipitation Purification Chromatography Precipitation->Purification Hydrolysis Ester Hydrolysis (NaOH) Purification->Hydrolysis Final_Product This compound Hydrolysis->Final_Product UVVis UV-Vis Spectroscopy Final_Product->UVVis EPR EPR Spectroscopy Final_Product->EPR MassSpec Mass Spectrometry Final_Product->MassSpec

References

Electrochemical Properties of Chromium Protoporphyrin IX: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of chromium protoporphyrin IX (Cr-PPIX). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields who are interested in the redox chemistry of this metalloporphyrin. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents visual representations of electrochemical processes and workflows.

Introduction to Chromium Protoporphyrin IX

Protoporphyrin IX is a naturally occurring dianionic porphyrin that serves as a precursor to heme and chlorophyll. When chelated with a chromium ion, it forms chromium protoporphyrin IX. The electrochemical behavior of metalloporphyrins is of significant interest due to their roles in biological electron transfer, catalysis, and the development of sensors and therapeutic agents. The central chromium ion in Cr-PPIX can exist in various oxidation states, making its redox properties particularly relevant for applications in catalysis and drug design. Understanding the electrochemical characteristics of Cr-PPIX is crucial for elucidating its potential mechanisms of action and for the rational design of new technologies.

Quantitative Electrochemical Data

The electrochemical behavior of chromium protoporphyrin IX is characterized by a series of redox transitions corresponding to different oxidation states of the central chromium atom. The formal potentials of these transitions are highly dependent on the pH of the aqueous solution. The following tables summarize the key redox potentials for immobilized Cr-PPIX on a pyrolytic graphite (B72142) electrode, as determined by cyclic voltammetry.

Table 1: pH-Dependent Redox Potentials of Immobilized Chromium Protoporphyrin IX [1]

Redox TransitionFormal Potential (V vs. SHE) at pH 0Formal Potential (V vs. SHE) at pH 7Formal Potential (V vs. SHE) at pH 14
Cr(II)/Cr(I)-0.85-0.85-0.85
Cr(III)/Cr(II)-0.30-0.51-0.92
Cr(IV)/Cr(III)+0.90+0.69+0.28

Table 2: pH Dependence of the Redox Transitions of Chromium Protoporphyrin IX [1]

Redox CouplepH Dependence (V/pH unit)
Cr(II)/Cr(I)0
Cr(III)/Cr(II)-0.030 (pH < 7), -0.059 (pH > 7)
Cr(IV)/Cr(III)-0.030 (pH < 7), -0.059 (pH > 7)

Note: The change in pH dependence around pH 7 for the Cr(III)/Cr(II) and Cr(IV)/Cr(III) transitions is attributed to the involvement of hydroxide (B78521) ions in the redox reactions at higher pH values.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the electrochemical properties of chromium protoporphyrin IX.

Synthesis and Immobilization of Chromium Protoporphyrin IX

Objective: To synthesize Cr(III) protoporphyrin IX chloride and immobilize it on a working electrode for electrochemical analysis.

Materials:

  • Protoporphyrin IX

  • Chromium(II) chloride (anhydrous)

  • 2,6-Lutidine

  • Dimethylformamide (DMF), anhydrous

  • Pyrolytic graphite electrode (PGE)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Protocol:

  • Synthesis of this compound:

    • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve protoporphyrin IX in anhydrous DMF.

    • Add a stoichiometric excess of anhydrous chromium(II) chloride to the solution.

    • Add 2,6-lutidine as a non-coordinating base to facilitate the reaction.

    • Reflux the mixture for several hours until the reaction is complete, monitoring by UV-Vis spectroscopy for the characteristic Soret band shift.

    • After cooling, precipitate the product by adding water.

    • Collect the solid by centrifugation, wash with water, and dry under vacuum.

  • Immobilization on Pyrolytic Graphite Electrode:

    • Prepare a dilute solution of the synthesized this compound in a suitable organic solvent (e.g., DMF).

    • Polish the pyrolytic graphite electrode with alumina (B75360) slurry, sonicate in deionized water, and dry.

    • Apply a small volume of the Cr-PPIX solution onto the electrode surface.

    • Allow the solvent to evaporate, leaving a thin film of Cr-PPIX adsorbed on the electrode surface.

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials of immobilized chromium protoporphyrin IX.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode: Cr-PPIX modified pyrolytic graphite electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode: Platinum wire or graphite rod

  • Electrolyte solutions of varying pH (e.g., buffered solutions from pH 0 to 14)

Protocol:

  • Assemble the three-electrode cell with the Cr-PPIX modified PGE as the working electrode, the reference electrode, and the counter electrode.

  • Fill the cell with the desired pH buffer solution as the electrolyte.

  • Deoxygenate the electrolyte by bubbling with high-purity argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment:

    • Initial Potential: A potential where no faradaic reaction occurs (e.g., +0.5 V vs. SHE).

    • Vertex Potential 1 (Switching Potential): A potential sufficiently negative to observe the reduction peaks (e.g., -1.2 V vs. SHE).

    • Vertex Potential 2 (Final Potential): A potential sufficiently positive to observe the oxidation peaks (e.g., +1.2 V vs. SHE).

    • Scan Rate: Typically start with 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer.

  • Run the cyclic voltammogram and record the current response as a function of the applied potential.

  • Repeat the measurement in electrolytes of different pH values to determine the pH dependence of the redox potentials.

  • The formal potential (E°') for each redox couple is determined as the midpoint of the anodic and cathodic peak potentials (E°' = (Epa + Epc) / 2).

Determination of Heterogeneous Electron Transfer Rate Constant (k⁰)

Objective: To estimate the heterogeneous electron transfer rate constant for the redox couples of Cr-PPIX.

Methodology (Nicholson Method):

  • Perform cyclic voltammetry at various scan rates (ν), for example, from 20 mV/s to 500 mV/s.

  • For each scan rate, measure the peak separation (ΔEp = Epa - Epc) for a specific redox couple.

  • For a quasi-reversible system, ΔEp will increase with increasing scan rate.

  • Use the working curves or tables developed by Nicholson that relate ΔEp to a dimensionless kinetic parameter, ψ.

  • Calculate the heterogeneous electron transfer rate constant (k⁰) using the following equation:

    • ψ = k⁰ / [π * D * (nF/RT) * ν]^(1/2)

    • Where:

      • k⁰ is the heterogeneous electron transfer rate constant (cm/s)

      • D is the diffusion coefficient of the species (cm²/s)

      • n is the number of electrons transferred

      • F is the Faraday constant (96485 C/mol)

      • R is the ideal gas constant (8.314 J/(mol·K))

      • T is the temperature in Kelvin

      • ν is the scan rate (V/s)

  • The diffusion coefficient (D) can be estimated from the Randles-Sevcik equation for a reversible or quasi-reversible system.

Visualizations

Redox States of Chromium Protoporphyrin IX

The following diagram illustrates the sequential one-electron redox transitions of the chromium center in chromium protoporphyrin IX.

Redox States of Cr-PPIX CrI [Cr(I)PPIX]⁻ CrII [Cr(II)PPIX] CrI->CrII +e⁻ / -e⁻ CrIII [Cr(III)PPIX]⁺ CrII->CrIII +e⁻ / -e⁻ CrIV [Cr(IV)PPIX]²⁺ CrIII->CrIV +e⁻ / -e⁻

Redox transitions of the chromium center in Cr-PPIX.
Experimental Workflow for Cyclic Voltammetry

This diagram outlines the typical workflow for performing a cyclic voltammetry experiment to characterize a metalloporphyrin like Cr-PPIX.

Cyclic Voltammetry Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesize and Purify Cr-Protoporphyrin IX B Prepare Modified Electrode (e.g., PGE) A->B D Assemble 3-Electrode Cell B->D C Prepare Electrolyte (Buffered Solution) C->D E Deoxygenate Electrolyte D->E F Run Cyclic Voltammetry at various scan rates E->F G Record Voltammogram (Current vs. Potential) F->G H Determine Redox Potentials (Epa, Epc, E°') G->H I Analyze Peak Separation (ΔEp) vs. Scan Rate H->I J Calculate Kinetic Parameters (e.g., k⁰ via Nicholson Method) I->J

Generalized workflow for cyclic voltammetry experiments.

Conclusion

The electrochemical properties of chromium protoporphyrin IX are defined by a series of pH-dependent redox transitions involving Cr(I), Cr(II), Cr(III), and Cr(IV) oxidation states. This technical guide provides the fundamental quantitative data and detailed experimental protocols necessary for researchers to investigate and utilize the redox chemistry of this compound. The provided workflows and diagrams serve as a visual aid to understand the experimental process and the fundamental electrochemical behavior of Cr-PPIX. Further research to determine the heterogeneous electron transfer rate constants under various conditions will provide a more complete picture of its reactivity and potential applications.

References

Navigating the Solubility of Cr(III) Protoporphyrin IX Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cr(III) Protoporphyrin IX Chloride in various organic solvents. Recognizing the limited direct quantitative data for this specific chromium complex, this document leverages available information on analogous metalloporphyrins to offer valuable insights and practical guidance for its use in research and development.

Introduction to this compound

This compound is a metalloporphyrin complex that has garnered interest in various research fields, notably in cancer research and the development of self-assembled monolayers.[1][2][3] As with many porphyrin-based compounds, its utility is intrinsically linked to its solubility, which dictates its formulation, delivery, and ultimately, its biological activity. This guide aims to consolidate the available knowledge on its solubility and provide standardized protocols for its determination.

Quantitative Solubility Data

Direct, peer-reviewed quantitative solubility data for this compound in common organic solvents remains scarce in publicly available literature. However, by examining the solubility of structurally similar metalloporphyrins, such as Tin(IV) Protoporphyrin IX Chloride and Cobalt(III) Protoporphyrin IX Chloride, we can infer solubility trends and starting points for experimental design. The following table summarizes the available data for these analogous compounds.

SolventCompoundSolubilityNotes
Dimethyl Sulfoxide (DMSO)Tin(IV) Protoporphyrin IX Chloride~0.5 mg/mL
Dimethylformamide (DMF)Tin(IV) Protoporphyrin IX Chloride~1 mg/mL
Dimethyl Sulfoxide (DMSO)Cobalt(III) Protoporphyrin IX Chloride62.5 mg/mLRequires sonication, warming, and heating to 60°C for dissolution.[4]
Basic Aqueous Solution (pH 8.5-9.0)Cobalt(III) Protoporphyrin IX ChlorideSoluble[5]

Note: The solubility of metalloporphyrins can be influenced by factors such as the central metal ion, the specific salt form, and the purity of the compound. The data presented above should be considered as a guideline for initial experiments with this compound.

Experimental Protocol: Determining Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a generalized procedure adapted for metalloporphyrins.

Materials:

  • This compound

  • High-purity organic solvents (e.g., DMSO, DMF, Methanol, Ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The exact amount will depend on the expected solubility but should be sufficient to ensure undissolved solid remains after equilibration.

  • Equilibration: Place the vials in a constant temperature incubator on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

  • Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and the volume of the sample.

Visualization of Experimental Workflow and Potential Research Applications

To aid in the conceptualization of the experimental process and the potential utility of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm) D->E F Quantify concentration (UV-Vis/HPLC) E->F G Calculate Solubility F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Given its noted application in cancer research, this compound can be conceptualized as a tool to investigate cellular processes. The following diagram illustrates a potential, generalized signaling pathway where such a compound might be employed as an inhibitor or modulator.

G cluster_pathway Hypothetical Signaling Pathway in Cancer Cell A External Stimulus B Receptor Activation A->B C Kinase Cascade B->C D Transcription Factor Activation C->D F Apoptosis (Programmed Cell Death) C->F E Gene Expression (Proliferation, Survival) D->E CrPPIX This compound CrPPIX->C Inhibition?

Caption: Potential Role in a Cancer-Related Signaling Pathway.

Conclusion

References

A Deep Dive into the Theoretical and Computational Landscape of Cr(III) Protoporphyrin IX Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Cr(III) Protoporphyrin IX Chloride. While direct computational studies on this specific metalloporphyrin are limited in publicly accessible literature, this document leverages data from analogous metalloporphyrins, particularly other Cr(III) porphyrins and Fe(III) protoporphyrin IX, to construct a robust framework for its investigation. This guide covers the theoretical basis for understanding its electronic structure, spectroscopic properties, and potential reactivity, alongside detailed, adaptable experimental protocols for its characterization. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the therapeutic and catalytic potential of this molecule.

Introduction

Protoporphyrin IX is a naturally occurring tetrapyrrole macrocycle that plays a crucial role in various biological processes, most notably as the core component of heme.[1][2] When complexed with chromium(III), it forms Cr(III) Protoporphyrin IX, a compound with potential applications in cancer research and the development of self-assembled monolayers.[3][4] The chloride salt, this compound, is a stable form of this complex.[4][5] Understanding the fundamental electronic and structural properties of this molecule is paramount for harnessing its potential.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate the intricacies of such complex molecules.[6][7] These theoretical approaches can predict and elucidate geometric structures, electronic configurations, spectroscopic signatures, and reaction mechanisms, providing invaluable insights that complement experimental findings. This guide will explore the application of these computational methods to this compound, drawing parallels from closely related and well-studied metalloporphyrins.

Theoretical Framework and Computational Approaches

The theoretical investigation of this compound primarily revolves around understanding the interaction between the Cr(III) central metal ion and the protoporphyrin IX ligand. The Cr(III) ion, with its d³ electronic configuration, typically adopts an octahedral coordination geometry, leading to a quartet ground spin state.

Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry for systems of this size.[7] It provides a good balance between accuracy and computational cost for calculating the electronic structure, optimized geometries, and spectroscopic properties.

  • Functionals: Hybrid functionals, such as B3LYP, are often employed for metalloporphyrins as they have shown reliability in predicting the spin states and electronic properties of similar transition metal complexes.[8]

  • Basis Sets: A combination of basis sets is typically used. For the chromium atom, a basis set that includes effective core potentials, such as LANL2DZ, is common. For the lighter atoms (C, H, N, O, Cl), Pople-style basis sets like 6-31G* or larger are suitable.

Time-Dependent Density Functional Theory (TD-DFT)

To simulate the electronic absorption (UV-Vis) spectra, Time-Dependent DFT (TD-DFT) calculations are the standard approach. These calculations provide information about the energies and intensities of electronic transitions, which correspond to the Soret and Q-bands characteristic of porphyrins.

Predicted Physicochemical Properties

Based on studies of analogous Cr(III) porphyrins and other metalloporphyrins, we can predict the key physicochemical properties of this compound. The following table summarizes the expected quantitative data. It is important to note that these are predicted values and experimental verification is crucial.

PropertyPredicted Value/RangeComputational MethodReference/Analogy
Molecular Formula C₃₄H₃₂ClCrN₄O₄-[3][4]
Molecular Weight 648.09 g/mol -[3][4]
Coordination Geometry Square pyramidal or distorted octahedralDFT (e.g., B3LYP/LANL2DZ)Inferred from typical Cr(III) coordination chemistry.
Ground Spin State Quartet (S=3/2)DFT (e.g., B3LYP/LANL2DZ)Consistent with a d³ metal center in an octahedral-like field.
UV-Vis Soret Band (B-band) ~420 - 440 nmTD-DFTBased on spectra of other Cr(III) porphyrins like [CrIII(TPP)Cl].[3]
UV-Vis Q-bands Two main bands in the 500 - 600 nm regionTD-DFTCharacteristic of metalloporphyrins.[9]
EPR g-value g ≈ 1.98 - 2.01DFT (for spin Hamiltonian)Typical for Cr(III) complexes.[10]
Redox Potential (Cr³⁺/Cr²⁺) Expected to be in the range of -0.5 to -1.0 V vs SCEDFT with solvent modelInferred from cyclic voltammetry of other metalloporphyrins like Fe(III)PPIX.[11]

Experimental Protocols for Characterization

The following are detailed experimental protocols for the synthesis and characterization of this compound, adapted from literature on similar compounds.

Synthesis of this compound

This protocol is adapted from general methods for the metallation of porphyrins.

  • Dissolution: Dissolve Protoporphyrin IX (1 equivalent) in a high-boiling point solvent such as dimethylformamide (DMF).

  • Addition of Metal Salt: Add an excess of a chromium(III) salt, such as chromium(III) chloride hexahydrate (CrCl₃·6H₂O) (e.g., 5-10 equivalents).

  • Reflux: Heat the reaction mixture to reflux (typically 150-160 °C) and monitor the reaction progress using UV-Vis spectroscopy. The disappearance of the free-base porphyrin Soret band and the appearance of the metalloporphyrin Soret band indicate reaction completion.

  • Isolation: After cooling, pour the reaction mixture into water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then purify by column chromatography on silica (B1680970) gel or alumina (B75360) using a suitable eluent system (e.g., dichloromethane (B109758)/methanol mixtures).

  • Characterization: Confirm the identity and purity of the product using mass spectrometry, UV-Vis spectroscopy, and elemental analysis.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform, DMF, or methanol) to an absorbance of approximately 1 at the Soret band maximum.

  • Measurement: Record the absorption spectrum over a wavelength range of 300-800 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelengths of the Soret and Q-band maxima and calculate the corresponding molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).

Electron Paramagnetic Resonance (EPR) Spectroscopy
  • Sample Preparation: Prepare a frozen solution of this compound in a glass-forming solvent (e.g., a mixture of DMF and toluene) at a concentration of approximately 1 mM.

  • Measurement: Record the EPR spectrum at a low temperature (e.g., 77 K, liquid nitrogen) using an X-band EPR spectrometer.

  • Data Analysis: Determine the g-values from the spectrum. For a Cr(III) complex, a characteristic signal is expected. The fine structure and hyperfine coupling, if resolved, can provide further information about the electronic environment of the chromium ion.[6][12]

Cyclic Voltammetry (CV)

This protocol is based on the study of iron protoporphyrin IX.[11]

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Working Solution: Dissolve this compound in the electrolyte solution to a concentration of approximately 1 mM.

  • Electrochemical Cell: Use a standard three-electrode setup with a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE).

  • Measurement: Scan the potential over a range that encompasses the expected redox events for the Cr(III)/Cr(II) and ligand-based redox processes.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for the observed redox couples.

Visualizing Computational and Experimental Workflows

To aid in the conceptualization of the research process, the following diagrams illustrate key workflows.

Computational_Workflow cluster_start Initial Structure Preparation cluster_dft DFT Calculations cluster_tddft Spectroscopic Prediction cluster_reactivity Reactivity Studies start Define Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/LANL2DZ) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy electronic_structure Electronic Structure Analysis (MOs, Spin Density) geom_opt->electronic_structure tddft TD-DFT for UV-Vis Spectra geom_opt->tddft reaction_path Reaction Pathway Modeling geom_opt->reaction_path

Computational workflow for studying this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Electrochemical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesize this compound purification Purify by Chromatography synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis epr EPR Spectroscopy purification->epr cv Cyclic Voltammetry purification->cv mass_spec Mass Spectrometry purification->mass_spec data_analysis Correlate Experimental Data with Theoretical Predictions uv_vis->data_analysis epr->data_analysis cv->data_analysis mass_spec->data_analysis

Experimental workflow for the characterization of the complex.

Potential Signaling Pathways and Biological Interactions

While specific signaling pathways involving this compound are not well-documented, its structural similarity to heme suggests potential interactions with heme-binding proteins and enzymes. One key area of interest is its interaction with heme oxygenase (HO), an enzyme responsible for heme degradation. Some metalloporphyrins are known to be inhibitors or inducers of HO. For instance, Co(III) Protoporphyrin IX is a known inducer of HO-1.[2][13] The interaction of the chromium complex with HO could be a target for therapeutic intervention.

Signaling_Pathway cluster_interaction Cellular Interaction cluster_target Potential Intracellular Target cluster_effect Downstream Effect cr_ppix This compound cell_membrane Cell Membrane cr_ppix->cell_membrane Uptake heme_oxygenase Heme Oxygenase (HO-1) cell_membrane->heme_oxygenase Interaction cellular_response Modulation of Cellular Stress Response heme_oxygenase->cellular_response Induction/Inhibition

References

Methodological & Application

Application of Cr(III) Protoporphyrin IX Chloride in Photodynamic Therapy: A Review of the Current Landscape and Protocols for the Related Photosensitizer Protoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: As of the current scientific literature, there is no established application or documented research on the use of Cr(III) Protoporphyrin IX Chloride as a photosensitizer in photodynamic therapy (PDT). Scientific investigations into chromium porphyrins have primarily focused on their catalytic properties rather than their efficacy in generating reactive oxygen species for therapeutic purposes.

Therefore, this document provides comprehensive Application Notes and Protocols for the closely related and extensively studied photosensitizer, Protoporphyrin IX (PpIX) . PpIX is the photoactive compound that is often generated endogenously within cancer cells for PDT, most commonly through the administration of a precursor molecule, 5-aminolevulinic acid (ALA). The following information is intended to serve as a detailed guide for researchers, scientists, and drug development professionals working in the field of photodynamic therapy with a focus on PpIX-mediated treatments.

Application Notes: 5-Aminolevulinic Acid (ALA) Induced Protoporphyrin IX (PpIX) Photodynamic Therapy

Background: Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic procedure that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to elicit cell death.[1] Protoporphyrin IX (PpIX) is a potent photosensitizer that can be selectively accumulated in tumor cells.[2][3] A common strategy to achieve this selective accumulation is the administration of 5-aminolevulinic acid (ALA), a natural precursor in the heme biosynthesis pathway.[4][5][6]

Mechanism of Action: In many types of cancer cells, the enzymatic conversion of PpIX to heme, catalyzed by ferrochelatase, is less efficient than in normal cells.[4] When exogenous ALA is supplied, it bypasses the rate-limiting step of heme synthesis, leading to an accumulation of PpIX primarily within the mitochondria of cancer cells.[2]

Upon irradiation with light of a suitable wavelength (typically in the red region, around 635 nm), the accumulated PpIX is excited from its ground state to a transient singlet excited state, followed by intersystem crossing to a longer-lived triplet excited state.[7] This triplet state PpIX can then transfer its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[2][7] These ROS can cause irreversible damage to cellular components, including mitochondria, leading to the induction of apoptosis and necrotic cell death in the targeted tumor tissue.[2][7][8]

Key Applications:

  • Oncology: ALA-induced PpIX PDT is used for the treatment of various cancers, including skin cancers (basal cell carcinoma, actinic keratosis), bladder cancer, and brain tumors (glioblastoma).[1][3][4][6]

  • Fluorescence-Guided Surgery: The fluorescence of PpIX is also utilized for the photodynamic diagnosis (PDD) of tumors, enabling surgeons to visualize and more completely resect malignant tissue.[3][6]

  • Antimicrobial PDT: This modality is also being explored for the eradication of pathogenic bacteria.

Quantitative Data Summary

The following tables summarize key quantitative parameters from representative studies on PpIX-mediated photodynamic therapy.

ParameterValueCell Line/ModelReference
ALA Concentration1 mMMurine Leukemia Cells--INVALID-LINK--
Incubation Time4 hoursMurine Leukemia Cells--INVALID-LINK--
Light SourceFluorescent LightMurine Leukemia Cells--INVALID-LINK--
H₂O₂ Concentration (in vitro)1.5 mMIn vitro chemical reaction--INVALID-LINK--
PpIX Concentration (in vitro)24 µMIn vitro chemical reaction--INVALID-LINK--

Table 1: In Vitro Experimental Parameters for ALA-PDT and PpIX Reactions.

Treatment GroupComplete Response RateTumor TypeReference
ALA-PDT (single treatment)90%Basal Cell Carcinoma--INVALID-LINK--
Topical ALA-PDT (single exposure to light)~79%Superficial Basal Cell Carcinoma--INVALID-LINK--

Table 2: Clinical Efficacy of ALA-Induced PpIX PDT.

Experimental Protocols

Protocol 1: In Vitro ALA-Induced PpIX-PDT for Cancer Cell Lines

Objective: To assess the cytotoxic effect of ALA-induced PpIX-PDT on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-aminolevulinic acid (ALA) hydrochloride

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

  • Light source with a specific wavelength for PpIX excitation (e.g., 635 nm LED array)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • ALA Incubation: Prepare a stock solution of ALA in serum-free medium. Remove the culture medium from the wells and add fresh medium containing the desired concentration of ALA (e.g., 0.1, 0.5, 1, 2 mM). Include control wells with medium only. Incubate for 4 hours at 37°C in the dark.

  • Washing: After incubation, remove the ALA-containing medium and wash the cells twice with PBS to remove any extracellular ALA and PpIX.

  • Irradiation: Add fresh complete culture medium to each well. Irradiate the designated wells with a light source at a specific wavelength (e.g., 635 nm) and light dose (e.g., 1-20 J/cm²). Keep a set of non-irradiated control plates (dark toxicity control).

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.

  • Cell Viability Assay: Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

Objective: To detect the generation of intracellular ROS following ALA-PpIX PDT.

Materials:

  • Cells treated as in Protocol 1 (steps 1-4)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other ROS-sensitive fluorescent probe

  • Flow cytometer or fluorescence microscope

Procedure:

  • PDT Treatment: Perform ALA incubation and irradiation on cells cultured in appropriate vessels (e.g., 6-well plates or chamber slides).

  • Probe Loading: After irradiation, wash the cells with PBS and then incubate them with a medium containing DCFH-DA (typically 5-10 µM) for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Analysis:

    • Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with appropriate excitation and emission filters (e.g., 488 nm excitation, 525 nm emission).

    • Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope to visualize the green fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA.

  • Data Interpretation: An increase in fluorescence intensity in the PDT-treated cells compared to the control groups indicates an increase in intracellular ROS production.

Visualizations

Signaling Pathway of ALA-Induced PpIX Photodynamic Therapy

ALA_PDT_Pathway ALA Exogenous 5-ALA Cell Cancer Cell ALA->Cell HemePathway Heme Biosynthesis Pathway Cell->HemePathway Uptake PpIX Protoporphyrin IX (PpIX) Accumulation in Mitochondria HemePathway->PpIX PpIX_excited Excited State PpIX* PpIX->PpIX_excited Light Light (e.g., 635 nm) Light->PpIX PpIX_excited->PpIX Relaxation Oxygen Molecular Oxygen (³O₂) PpIX_excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS Damage Oxidative Cellular Damage ROS->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis

Caption: Mechanism of ALA-induced PpIX photodynamic therapy.

Experimental Workflow for In Vitro PDT Efficacy Testing

PDT_Workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddALA Incubate with 5-ALA (4 hours in dark) Incubate24h->AddALA Wash Wash with PBS AddALA->Wash Irradiate Irradiate with Light (e.g., 635 nm) Wash->Irradiate IncubatePost Incubate 24-48h Irradiate->IncubatePost ViabilityAssay Perform Cell Viability Assay (MTT) IncubatePost->ViabilityAssay Analyze Analyze Data ViabilityAssay->Analyze End End Analyze->End

Caption: Workflow for in vitro ALA-PDT cytotoxicity assessment.

References

Application Notes and Protocols for Cr(III) Protoporphyrin IX Chloride in Organic Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

The predominant characterization of Cr(III) Protoporphyrin IX Chloride in scientific and commercial literature is as a biochemical reagent.[1][2] It is often cited as a biological precursor used in cancer research and in the development of self-assembled monolayers.[3][4]

One source describes this compound as a potential sulfonylation reagent for organic synthesis and drug discovery; however, this mention is not substantiated with specific reaction examples, quantitative data, or detailed experimental procedures.[1] A study focused on the oxidative stability of biodiesel did investigate the influence of Cr(III) ions with Protoporphyrin IX, concluding that the Cr(III) transition metal ion demonstrated low catalytic activity in the context of biodiesel oxidation.

Given the limited specific data on its catalytic applications, it is not possible to provide detailed experimental protocols, quantitative data tables, or diagrams of catalytic cycles for this compound at this time.

General Context: Metalloporphyrins in Catalysis

To provide a broader context for researchers, it is worth noting that other metalloporphyrin complexes are potent catalysts for a wide array of organic transformations. These include:

  • Oxidation Reactions: Iron (Fe), Manganese (Mn), and Ruthenium (Ru) porphyrins are well-known catalysts for the epoxidation of olefins, hydroxylation of alkanes, and oxidation of alcohols. They often serve as mimics of Cytochrome P450 enzymes.

  • C-H Activation: Palladium (Pd), Rhodium (Rh), and Iridium (Ir) porphyrins have been investigated for their ability to catalyze the functionalization of carbon-hydrogen bonds, a key strategy in modern organic synthesis.

  • Cycloaddition Reactions: The porphyrin macrocycle itself can participate in cycloaddition reactions, and the central metal can influence the reactivity and selectivity of these transformations.

A hypothetical workflow for investigating the catalytic activity of a new metalloporphyrin, such as this compound, is presented below. This is a general guide and not based on specific published results for this compound.

G cluster_0 Catalyst Screening Workflow A Select Model Reaction (e.g., Olefin Epoxidation) B Define Reaction Parameters (Solvent, Temperature, Oxidant) A->B C Run Initial Catalytic Test (with this compound) B->C D Analyze Reaction Mixture (GC-MS, NMR) C->D E Calculate Yield and Turnover Number D->E F Optimize Reaction Conditions E->F G Substrate Scope Evaluation F->G H Mechanistic Studies G->H

References

Application Notes and Protocols: Measuring Heme Oxygenase Inhibition by Cr(III) Protoporphyrin IX Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the experimental setup to measure the inhibitory effects of Chromium (III) Protoporphyrin IX Chloride on heme oxygenase-1 (HO-1) activity. The protocols are designed for researchers in pharmacology, biochemistry, and drug development who are investigating novel inhibitors of this critical enzyme.

Heme oxygenase-1 (HO-1) is a vital enzyme that catalyzes the rate-limiting step in the degradation of heme, producing biliverdin (B22007), free iron, and carbon monoxide (CO).[1][2][3] This process is crucial for iron homeostasis and cellular protection against oxidative stress. Consequently, inhibitors of HO-1 are valuable tools for studying its physiological roles and hold therapeutic potential in various diseases, including certain cancers where HO-1 is overexpressed.[4][5][6]

Cr(III) Protoporphyrin IX Chloride is a metalloporphyrin structurally related to the natural substrate of HO-1, heme.[7][8][9][10] Metalloporphyrins containing different metal ions in place of iron are known to act as competitive inhibitors of heme oxygenase.[4] This document outlines the protocols to determine the inhibitory potency of this compound on HO-1.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments. Table 1 provides the specifications of the inhibitor, while Table 2 is designed to be populated with experimental results, with comparative data for a known inhibitor, Zinc Protoporphyrin IX (ZnPP).

Table 1: Inhibitor Specifications

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound41628-83-5C₃₄H₃₂ClCrN₄O₄648.09

Table 2: Heme Oxygenase-1 Inhibition Data

InhibitorIC₅₀ (µM)Inhibition TypeKi (µM)
This compoundTo be determinedTo be determinedTo be determined
Zinc Protoporphyrin IX (ZnPP)~2-10CompetitiveVariable

Note: IC₅₀ and Ki values are dependent on specific experimental conditions (e.g., substrate concentration).

Experimental Protocols

Preparation of Reagents

a. HO-1 Enzyme Source: Purified recombinant human or rat HO-1 is the preferred enzyme source for kinetic studies. Alternatively, microsomal fractions from the spleen or liver of rats treated with an HO-1 inducer (e.g., cobalt protoporphyrin) can be used.[11][12]

b. Biliverdin Reductase Source: A source of biliverdin reductase is necessary to convert biliverdin to bilirubin (B190676) for spectrophotometric quantification. This can be prepared as a cytosolic fraction from rat liver.[13][14]

c. Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

d. Substrate Solution: Prepare a stock solution of hemin (B1673052) (the substrate) in DMSO. The final concentration in the assay will typically be in the low micromolar range (e.g., 10-20 µM).

e. Cofactor Solution: A solution containing NADPH is required for the reaction. A typical final concentration is 0.5-1 mM.[12][13] To regenerate NADPH during the assay, a system consisting of glucose-6-phosphate and glucose-6-phosphate dehydrogenase can be included.[14]

f. Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO. A series of dilutions should be prepared to determine the dose-response curve.

g. Stop Solution: Chloroform (B151607) is used to terminate the reaction and extract the bilirubin product.[13]

Heme Oxygenase-1 Activity Assay

This assay measures the enzymatic activity of HO-1 by quantifying the formation of bilirubin.[14]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, HO-1 enzyme source, biliverdin reductase source, and hemin substrate.

  • Initiation of Reaction: Start the reaction by adding the NADPH solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) in the dark to prevent photodegradation of porphyrins and bilirubin.[13]

  • Termination of Reaction: Stop the reaction by adding a volume of ice-cold chloroform and vortexing vigorously.[13]

  • Extraction: Centrifuge the tubes to separate the aqueous and organic phases.

  • Measurement: Carefully collect the lower chloroform phase, which contains the extracted bilirubin. Measure the absorbance of the chloroform extract at 464 nm.[13][14]

  • Calculation: Calculate the amount of bilirubin formed using its molar extinction coefficient in chloroform (ε₄₆₄ = 60 mM⁻¹ cm⁻¹).[13] One unit of HO-1 activity is typically defined as the amount of enzyme that produces 1 nmol of bilirubin per hour.

HO-1 Inhibition Assay with this compound

This protocol is used to determine the IC₅₀ value of this compound.

  • Pre-incubation with Inhibitor: Prepare reaction mixtures as described in the activity assay. Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the respective tubes. A known inhibitor like ZnPP should be run in parallel as a positive control.[15]

  • Initiation and Incubation: Initiate the reaction by adding NADPH and incubate as described previously.

  • Termination, Extraction, and Measurement: Follow the same steps for terminating the reaction, extracting the bilirubin, and measuring the absorbance as in the activity assay.

  • Data Analysis:

    • Calculate the percentage of HO-1 inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of HO-1 activity, by fitting the data to a sigmoidal dose-response curve.[13]

Visualizations

Heme_Degradation_Pathway Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Biliverdin Biliverdin HO1->Biliverdin Fe Fe²⁺ HO1->Fe CO Carbon Monoxide (CO) HO1->CO NADPH NADPH + O₂ NADPH->HO1 Cofactor BVR Biliverdin Reductase (BVR) Biliverdin->BVR Bilirubin Bilirubin BVR->Bilirubin CrPP Cr(III) Protoporphyrin IX (Inhibitor) CrPP->HO1 Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Reaction_Setup Set up Reaction Mixtures (+/- Inhibitor) Reagents->Reaction_Setup Initiation Initiate with NADPH Reaction_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop with Chloroform Incubation->Termination Extraction Extract Bilirubin Termination->Extraction Measurement Measure Absorbance at 464 nm Extraction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC₅₀ Calculation->IC50

References

Application Notes and Protocols for Cr(III) Protoporphyrin IX Chloride in Protein-Porphyrin Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cr(III) Protoporphyrin IX Chloride is a metalloporphyrin complex that serves as a valuable tool for investigating protein-porphyrin interactions. Its structural similarity to heme, the iron-containing protoporphyrin IX, allows it to interact with heme-binding proteins. However, the substitution of iron with chromium(III) imparts unique chemical properties, rendering it a stable and often inhibitory analog. These characteristics make this compound particularly useful in elucidating the structure, function, and regulation of heme-dependent proteins and pathways. This document provides detailed application notes and experimental protocols for utilizing this compound in protein interaction studies, with a focus on its role as a Heme Oxygenase (HO) inhibitor and its impact on the Nrf2 signaling pathway.

Mechanism of Action: Inhibition of Heme Oxygenase and Modulation of the Nrf2 Signaling Pathway

This compound is recognized as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[1] HO enzymes (inducible HO-1 and constitutive HO-2) are responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. By binding to the active site of HO, this compound prevents the breakdown of heme, leading to a range of downstream cellular effects.

One of the most significant consequences of HO-1 inhibition is the modulation of the Keap1-Nrf2-ARE signaling pathway. Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] The transcriptional repressor Bach1 also binds to the same Antioxidant Response Element (ARE) sites in the promoter regions of Nrf2 target genes, including the gene for HO-1 (HMOX1), thereby repressing their transcription.[4][5]

Upon exposure to electrophiles or oxidative stress, or through the action of molecules like certain metalloporphyrins, this repression is lifted. While heme itself can induce the degradation of Bach1, inhibitory metalloporphyrins can also influence this pathway.[6][7][8] The removal of the Bach1 repressor allows for the binding of Nrf2 to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.[4][5][9] While this compound is an inhibitor of HO-1 activity, other metalloporphyrins like Co(III) Protoporphyrin IX chloride have been shown to induce HO-1 expression by promoting the degradation of Bach1, leading to Nrf2 binding.[10] The precise effect of this compound on Bach1 stability requires further specific investigation, but its role as an HO-1 inhibitor makes it a critical tool for studying the functional consequences of this pathway.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of chromium porphyrins and other relevant metalloporphyrins with proteins. Direct quantitative binding data for this compound is limited in the literature; therefore, data for structurally similar compounds are provided for reference.

Table 1: Heme Oxygenase Inhibition by Metalloporphyrins

MetalloporphyrinIC50 (µM)Tissue SourceReference
Chromium Deuteroporphyrin (CrDP)0.6 - 1.3Rat Brain, Liver, Spleen[1]
Tin Mesoporphyrin (SnMP)Not specified (Potent inhibitor)Rat Spleen (microsomes)[11][12]
Zinc Deuteroporphyrin (ZnDP)11.0 - 13.5Rat Brain, Liver, Spleen[1]

Table 2: Binding Affinities of Metalloporphyrins to Serum Albumin

Metalloporphyrin/LigandProteinBinding Constant (Kb) (M-1)MethodReference
Cr(5Cl-phen)33+Bovine Serum Albumin (BSA)(3.33 ± 0.08) x 105Fluorescence Spectroscopy[13]
Cr(5Me-phen)33+Bovine Serum Albumin (BSA)(5.92 ± 0.08) x 105Fluorescence Spectroscopy[13]
Cr(5Ph-phen)33+Bovine Serum Albumin (BSA)(1.64 ± 0.05) x 105Fluorescence Spectroscopy[13]
Protoporphyrin IX (PpIX)Human Serum Albumin (HSA)1.68 x 105 (λex = 280 nm)Fluorescence Spectroscopy[14][15]
Protoporphyrin IX (PpIX)Human Serum Albumin (HSA)2.30 x 105 (λex = 295 nm)Fluorescence Spectroscopy[14][15]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays

Objective: To prepare a stock solution of this compound suitable for use in aqueous buffers for protein interaction studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Stock Solution Preparation: Due to the hydrophobic nature of porphyrins, a concentrated stock solution is typically prepared in an organic solvent. Weigh out a precise amount of this compound powder and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation:

    • For many experiments, the final concentration of DMSO should be kept low (typically <1%) to avoid effects on protein structure and function.

    • Dilute the DMSO stock solution of this compound into the desired aqueous experimental buffer to achieve the final working concentration.

    • Add the porphyrin stock solution to the buffer dropwise while vortexing to prevent precipitation.

  • Solubility and Aggregation Check: Porphyrins have a tendency to aggregate in aqueous solutions.

    • After preparing the working solution, centrifuge it at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any aggregates.

    • Carefully collect the supernatant for use in your experiments.

    • The concentration of the final working solution should be verified spectrophotometrically by measuring its absorbance at the Soret peak (around 400-420 nm) and using the appropriate molar extinction coefficient if available.

Protocol 2: Heme Oxygenase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of Heme Oxygenase-1 (HO-1). This protocol is adapted from commercially available HO-1 ELISA kits.

Materials:

  • Recombinant human or rat HO-1

  • Hemin (B1673052) (substrate)

  • NADPH

  • Biliverdin Reductase

  • Bilirubin (B190676) standard

  • This compound working solutions at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~450 nm

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM MgCl2)

Procedure:

  • Prepare Reagents:

    • Prepare a solution of hemin in a suitable solvent (e.g., a small amount of 0.1 M NaOH, then diluted in buffer).

    • Prepare a solution of NADPH in reaction buffer.

    • Prepare a standard curve of bilirubin in the reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Reaction buffer

      • HO-1 enzyme

      • Biliverdin Reductase

      • A specific concentration of this compound or vehicle control (buffer with the same percentage of DMSO).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add hemin and NADPH to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

  • Measurement:

    • The product of the coupled reaction, bilirubin, can be measured by its absorbance at approximately 450 nm.

    • Stop the reaction if necessary (e.g., by adding a stop solution provided in a kit or by other means such as acidification).

    • Read the absorbance of each well at 450 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Use the bilirubin standard curve to determine the concentration of bilirubin produced in each well.

    • Calculate the percentage of HO-1 inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: Fluorescence Quenching Assay for Protein Binding

Objective: To study the binding of this compound to a target protein by monitoring the quenching of the protein's intrinsic tryptophan fluorescence.

Materials:

  • Target protein with intrinsic tryptophan fluorescence (e.g., serum albumin, or a specific heme-binding protein)

  • This compound working solutions

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvettes

  • Binding buffer (e.g., PBS, pH 7.4)

Procedure:

  • Determine Optimal Excitation and Emission Wavelengths:

    • Record the fluorescence emission spectrum of a solution of the target protein in the binding buffer. Excite the protein at 280 nm or 295 nm (to selectively excite tryptophan).

    • Identify the wavelength of maximum fluorescence emission.

  • Titration Experiment:

    • Place a known concentration of the target protein in a quartz cuvette.

    • Set the fluorometer to the determined excitation and emission wavelengths.

    • Record the initial fluorescence intensity (F0).

    • Add small aliquots of the this compound working solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes.

    • Record the fluorescence intensity (F).

    • Correct for the inner filter effect if necessary, especially at higher ligand concentrations. This can be done by measuring the absorbance of the ligand at the excitation and emission wavelengths and applying a correction formula.

  • Data Analysis:

    • Plot the ratio of F0/F against the concentration of this compound.

    • The data can be analyzed using the Stern-Volmer equation to determine the quenching constant.

    • For determining the binding constant (Kb) and the number of binding sites (n), the data can be fitted to the modified Stern-Volmer equation or other appropriate binding models.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the DOT language to visualize key processes.

G cluster_0 Basal State cluster_1 Induction/Inhibition Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Keap1_mod Modified Keap1 Ub Ubiquitin Nrf2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Bach1 Bach1 sMaf sMaf Bach1->sMaf Forms heterodimer Bach1_deg Bach1 Degradation ARE ARE sMaf->ARE Binds to Repression Repression HMOX1 HO-1 Gene Repression->HMOX1 Inducer Inducer (e.g., Heme, CoPPIX) Inhibitor (Cr-PPIX) Inducer->Keap1 Modifies Inducer->Bach1 Induces degradation Nrf2_free Nrf2 (stabilized) Keap1_mod->Nrf2_free Releases Nrf2_nuc Nuclear Nrf2 Nrf2_free->Nrf2_nuc Translocates to nucleus sMaf_act sMaf Nrf2_nuc->sMaf_act Forms heterodimer ARE_act ARE sMaf_act->ARE_act Binds to Activation Activation HMOX1_act HO-1 Gene HO1_protein HO-1 Protein HMOX1_act->HO1_protein Transcription & Translation Activation->HMOX1_act Inhibition Inhibition CrPPIX This compound CrPPIX->HO1_protein Inhibits activity

Caption: Nrf2-Bach1 signaling pathway and the role of this compound.

G cluster_0 Preparation cluster_1 Fluorescence Quenching Assay start Start weigh Weigh Cr(III) PPIX Chloride start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Dilute in Aqueous Buffer (Working Solution) dissolve->dilute centrifuge Centrifuge to Remove Aggregates dilute->centrifuge supernatant Collect Supernatant centrifuge->supernatant end_prep Ready for Assay supernatant->end_prep protein_sol Prepare Protein Solution measure_F0 Measure Initial Fluorescence (F0) protein_sol->measure_F0 titrate Titrate with Cr(III) PPIX Chloride measure_F0->titrate measure_F Measure Fluorescence (F) after each addition titrate->measure_F measure_F->titrate Repeat analyze Analyze Data (Stern-Volmer Plot) measure_F->analyze results Determine Binding Parameters (Kb, n) analyze->results

Caption: Experimental workflow for preparing this compound and performing a fluorescence quenching assay.

Conclusion

This compound is a potent biochemical tool for probing the intricate world of protein-porphyrin interactions. Its ability to act as a stable heme analog and an inhibitor of key enzymes like heme oxygenase allows researchers to dissect complex cellular signaling pathways, such as the Nrf2-mediated antioxidant response. The protocols and data presented here provide a framework for utilizing this compound to gain deeper insights into the roles of heme-binding proteins in health and disease, offering valuable information for basic research and drug development endeavors. While direct quantitative data for this compound remains an area for further investigation, the provided information on related compounds offers a strong starting point for experimental design and data interpretation.

References

Application Notes and Protocols: Self-Assembled Monolayers of Cr(III) Protoporphyrin IX Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) offer a versatile platform for tailoring surface properties at the molecular level, with significant applications in biosensing, drug delivery, and fundamental biological studies. Cr(III) Protoporphyrin IX Chloride, a metalloporphyrin, presents unique electronic and catalytic properties that can be harnessed by immobilizing it onto various substrates. The inherent carboxylic acid functionalities of the protoporphyrin IX macrocycle provide a direct route for anchoring the molecule to suitably functionalized surfaces.

These application notes provide detailed protocols for the formation of this compound SAMs on two widely used substrates: gold (Au) and indium tin oxide (ITO). The methodologies cover substrate preparation, SAM formation, and subsequent characterization.

Data Presentation

The successful formation of a stable and well-ordered SAM is typically verified through a combination of surface characterization techniques. The following tables summarize expected quantitative data for this compound SAMs on gold and ITO substrates.

Table 1: Surface Characterization Data for this compound SAMs

SubstrateCharacterization TechniqueParameterExpected Value
Gold (Au)Contact Angle GoniometryWater Contact Angle (θ)60° - 70°
EllipsometryFilm Thickness1.5 - 2.5 nm
X-ray Photoelectron Spectroscopy (XPS)Cr 2p Binding Energy~577 eV
N 1s Binding Energy~399 eV
Cyclic Voltammetry (CV)Surface Coverage (Γ)1.0 - 2.0 x 10⁻¹⁰ mol/cm²
ITOContact Angle GoniometryWater Contact Angle (θ)55° - 65°
EllipsometryFilm Thickness1.5 - 2.5 nm
X-ray Photoelectron Spectroscopy (XPS)Cr 2p Binding Energy~577 eV
N 1s Binding Energy~399 eV
UV-Vis SpectroscopySoret Band Peak (λ_max)~410 - 415 nm

Experimental Protocols

Protocol 1: Formation of this compound SAM on Gold Substrate

This protocol details the formation of a self-assembled monolayer on a gold surface, leveraging the interaction between the carboxylic acid groups of the protoporphyrin and the gold substrate.

Materials:

  • Gold-coated substrates (with a chromium or titanium adhesion layer)

  • This compound

  • Absolute Ethanol (B145695) (ACS grade)

  • Sulfuric Acid (H₂SO₄, 98%)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment:

  • Beakers and Petri dishes

  • Tweezers (non-magnetic, stainless steel)

  • Sonicator

  • Fume hood

  • Oven

Procedure:

  • Substrate Cleaning:

    • Prepare a Piranha solution by carefully adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker inside a fume hood. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment (PPE).

    • Immerse the gold substrates in the Piranha solution for 10-15 minutes.

    • Remove the substrates using tweezers and rinse them thoroughly with copious amounts of DI water.

    • Rinse the substrates with absolute ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

    • Use the cleaned substrates immediately.

  • Preparation of SAM Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • SAM Formation:

    • Place the cleaned, dry gold substrates in a clean glass container.

    • Immerse the substrates in the 1 mM this compound solution.

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

  • Post-Formation Rinsing and Drying:

    • Carefully remove the substrates from the solution using tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • Store the SAM-coated substrates in a clean, dry environment (e.g., a desiccator) until characterization or further use.

Protocol 2: Formation of this compound SAM on ITO Substrate

This protocol outlines the procedure for creating a SAM on an indium tin oxide (ITO) surface, which is commonly used in applications requiring transparent conductive coatings.

Materials:

  • ITO-coated glass slides

  • This compound

  • Absolute Ethanol (ACS grade)

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment:

  • Beakers and Petri dishes

  • Tweezers

  • Sonicator

  • UV-Ozone cleaner (optional, but recommended)

  • Oven

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in acetone, isopropanol, and DI water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • For enhanced cleaning and surface activation, treat the substrates with a UV-Ozone cleaner for 15-20 minutes. This will generate a hydrophilic surface by removing organic contaminants and creating hydroxyl groups.

    • Alternatively, the substrates can be dried in an oven at 120°C for 30 minutes.

  • Preparation of SAM Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Sonicate the solution for 10-15 minutes to ensure the porphyrin is fully dissolved.

  • SAM Formation:

    • Place the cleaned ITO substrates in a clean container.

    • Completely immerse the substrates in the 1 mM this compound solution.

    • Seal the container and leave it undisturbed for 18-24 hours at room temperature in a dark environment. The carboxylic acid groups of the protoporphyrin will bind to the hydroxylated ITO surface.

  • Post-Formation Rinsing and Drying:

    • Remove the substrates from the solution.

    • Rinse them extensively with absolute ethanol to wash away non-covalently bound molecules.

    • Dry the SAM-functionalized ITO substrates with a gentle stream of nitrogen.

    • Store in a clean, dry, and dark place before use.

Visualizations

The following diagrams illustrate the key workflows and molecular interactions involved in the creation of this compound SAMs.

experimental_workflow Experimental Workflow for SAM Formation cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Cleaning Substrate Cleaning (Piranha for Au, Solvents/UV-Ozone for ITO) Rinsing Rinsing with DI Water and Ethanol Cleaning->Rinsing Drying Drying with Nitrogen Rinsing->Drying Solution_Prep Prepare 1 mM Cr(III)PPIXCl in Ethanol Immersion Immerse Substrate (18-24 hours) Drying->Immersion Solution_Prep->Immersion Post_Rinse Rinse with Ethanol Immersion->Post_Rinse Post_Dry Dry with Nitrogen Post_Rinse->Post_Dry Characterization Surface Characterization Post_Dry->Characterization

Caption: Workflow for this compound SAM creation.

signaling_pathway Molecular Interaction at the Surface cluster_substrate Substrate cluster_porphyrin This compound cluster_interaction Binding Interaction Substrate {Gold (Au) or ITO | Surface} Porphyrin Cr(III) Center Porphyrin Ring Carboxylic Acid Carboxylic Acid Binding Chemisorption Porphyrin:c1->Binding Porphyrin:c2->Binding Binding->Substrate Forms Stable Monolayer

Application Notes and Protocols for the Functionalization of Nanoparticles with Cr(III) Protoporphyrin IX Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the functionalization of nanoparticles with Cr(III) Protoporphyrin IX Chloride. The protocols outlined herein are based on established methods for nanoparticle-porphyrin conjugation and can be adapted for various nanoparticle types, including gold, silica (B1680970), and polymeric nanoparticles.

Introduction

Porphyrins and their metallo-derivatives are versatile macrocyclic compounds with unique photophysical, catalytic, and electronic properties.[1][2] this compound is a specific metalloporphyrin with potential applications in catalysis, sensing, and nanomedicine. Functionalizing nanoparticles with this compound can enhance its stability, solubility, and therapeutic or diagnostic efficacy.[1][3] The choice of nanoparticle core (e.g., gold, silica, polymer) and the method of conjugation will depend on the desired final application. This guide will focus on a general covalent conjugation strategy.

Overview of the Functionalization Workflow

The functionalization process involves a multi-step approach, beginning with the synthesis and activation of the nanoparticle surface, followed by the covalent attachment of this compound, and concluding with purification and characterization of the resulting functionalized nanoparticles.

G cluster_0 Nanoparticle Preparation cluster_1 Porphyrin Conjugation cluster_2 Purification & Characterization NP_Synth Nanoparticle Synthesis NP_Activation Surface Activation NP_Synth->NP_Activation Conjugation Covalent Conjugation NP_Activation->Conjugation Porphyrin_Prep Cr(III) Protoporphyrin IX Chloride Solution Porphyrin_Prep->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for nanoparticle functionalization.

Experimental Protocols

Materials and Equipment

Materials:

  • Nanoparticle precursors (e.g., HAuCl₄ for gold nanoparticles, TEOS for silica nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • (3-Aminopropyl)triethoxysilane (APTES) for silica nanoparticles

  • Thiol-terminated linkers (e.g., 6-mercapto-1-hexanol) for gold nanoparticles[4]

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), deionized water

  • Buffers: Phosphate-buffered saline (PBS), MES buffer

Equipment:

  • Glassware for synthesis

  • Magnetic stirrer and hotplate

  • Centrifuge

  • Sonicator

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Protocol 1: Functionalization of Silica Nanoparticles

This protocol describes the amination of silica nanoparticles followed by carbodiimide-mediated covalent conjugation of this compound.

Step 1: Synthesis and Amination of Silica Nanoparticles

  • Synthesize silica nanoparticles using a modified Stöber method.

  • Disperse 100 mg of silica nanoparticles in 50 mL of ethanol.

  • Add 1 mL of APTES to the nanoparticle suspension.

  • Reflux the mixture for 12 hours with stirring.

  • Cool the suspension to room temperature.

  • Centrifuge the nanoparticles at 10,000 rpm for 20 minutes and discard the supernatant.

  • Wash the amine-functionalized nanoparticles three times with ethanol and twice with deionized water.

  • Resuspend the nanoparticles in 20 mL of MES buffer (pH 6.0).

Step 2: Activation of this compound

  • Dissolve 10 mg of this compound in 5 mL of DMSO.

  • Add 15 mg of EDC and 10 mg of NHS to the porphyrin solution.

  • Stir the mixture in the dark at room temperature for 4 hours to activate the carboxylic acid groups.

Step 3: Conjugation Reaction

  • Add the activated this compound solution dropwise to the amine-functionalized silica nanoparticle suspension with gentle stirring.

  • Allow the reaction to proceed for 24 hours at room temperature in the dark.

  • Centrifuge the functionalized nanoparticles at 10,000 rpm for 20 minutes.

  • Wash the nanoparticles repeatedly with a water/ethanol mixture (1:1) to remove unreacted porphyrin and coupling agents.

  • Resuspend the purified nanoparticles in the desired solvent or buffer.

G cluster_0 Silica NP Preparation cluster_1 Porphyrin Activation cluster_2 Conjugation & Purification Silica_Synth Silica NP Synthesis Amination Amination (APTES) Silica_Synth->Amination Mixing Mix Activated Porphyrin with Amino-Silica NPs Amination->Mixing Porphyrin_Sol Dissolve Porphyrin in DMSO Activation Activate with EDC/NHS Porphyrin_Sol->Activation Activation->Mixing Reaction React for 24h Mixing->Reaction Purification Centrifugation & Washing Reaction->Purification G cluster_0 Photodynamic Therapy Mechanism Light Light Activation Porphyrin_NP Cr(III)-Porphyrin NP Light->Porphyrin_NP ROS Reactive Oxygen Species (ROS) Porphyrin_NP->ROS Cell_Damage Cellular Damage (Apoptosis/Necrosis) ROS->Cell_Damage

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Cr(III) Protoporphyrin IX Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cr(III) Protoporphyrin IX Chloride is a metalloporphyrin compound with potential applications in various biomedical fields, including cancer research.[1][2] As with any novel compound intended for therapeutic use, a thorough evaluation of its cytotoxic profile is a critical step in preclinical development.[3][4] These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound using established and reliable assay methodologies. The protocols detailed herein are designed to be adaptable to various cell lines and laboratory settings.

While specific cytotoxicity data for this compound is not extensively documented in publicly available literature, the methodologies described are based on standard practices for evaluating metal complexes and porphyrin-based compounds.[5][6][7] The cytotoxic mechanisms of related compounds, such as other chromium complexes and Protoporphyrin IX, often involve the induction of oxidative stress and apoptosis.[8][9][10] Therefore, the proposed workflow includes assays to assess cell viability, membrane integrity, and potential apoptotic pathways.

Recommended Experimental Workflow

A tiered approach is recommended to build a comprehensive cytotoxic profile of this compound. This workflow begins with general cell viability assays and progresses to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Membrane Integrity Assessment cluster_2 Phase 3: Mechanistic Investigation A Dose-Response & Time-Course MTT Assay B LDH Release Assay A->B Confirm cytotoxicity C Apoptosis Assays (e.g., Annexin V/PI Staining) B->C Investigate cell death mechanism D ROS Detection Assay C->D Explore upstream signaling G A This compound B Increased Intracellular ROS A->B C Mitochondrial Dysfunction B->C D Activation of Caspases C->D E Apoptosis D->E

References

Troubleshooting & Optimization

Improving the stability of Cr(III) Protoporphyrin IX Chloride in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cr(III) Protoporphyrin IX Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:

  • pH: The pH of the solution can affect the coordination chemistry of the chromium ion and the protonation state of the protoporphyrin IX ligand, influencing solubility and aggregation.[1][2]

  • Light Exposure: Porphyrin-based molecules are often photosensitive and can undergo photodegradation upon exposure to light, leading to a loss of structural integrity and function.[3][4]

  • Oxidation: The porphyrin macrocycle can be susceptible to oxidation, which can be catalyzed by dissolved oxygen or other oxidizing agents present in the solution.

  • Aggregation: Protoporphyrin IX and its metal complexes have a tendency to aggregate in aqueous solutions due to their hydrophobic nature, which can lead to precipitation and reduced activity.[5][6]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

Q2: What is the recommended method for preparing an aqueous stock solution of this compound?

A2: Due to the limited solubility of protoporphyrin IX in neutral aqueous solutions, a common procedure involves initial dissolution in a small amount of a basic solution before dilution.[7] A recommended starting protocol is as follows:

  • Dissolve the this compound powder in a small volume of 0.1 M NaOH or Tris base.

  • To aid dissolution, a water-miscible organic co-solvent such as ethanol (B145695), methanol, DMSO, or DMF can be added to create a 50/50 base/solvent mixture.[7]

  • Once a clear solution is obtained, it can be diluted with the desired aqueous buffer.

  • It is advisable to adjust the final pH of the solution to the desired experimental value (typically pH > 7) and use the solution immediately, as protoporphyrin IX can degrade over time in solution.[7]

Q3: How can I monitor the stability of my this compound solution?

A3: The stability of this compound solutions can be effectively monitored using UV-Vis spectroscopy. The Soret band, a characteristic and intense absorption peak for porphyrins (typically around 400 nm), is particularly sensitive to changes in the molecule's integrity and aggregation state.[4][8] A decrease in the absorbance of the Soret band over time indicates degradation.[4] Changes in the shape or position of the Soret and Q-bands can indicate aggregation or changes in the coordination state of the chromium ion.[4][8]

Troubleshooting Guide

Issue 1: Precipitation or cloudiness in the aqueous solution.
  • Question: I've prepared an aqueous solution of this compound, but it appears cloudy or has formed a precipitate. What could be the cause and how can I resolve this?

  • Answer: Cloudiness or precipitation is often due to the aggregation and/or low solubility of the compound at the specific pH and ionic strength of your solution.[5][6]

    • Troubleshooting Steps:

      • pH Adjustment: Ensure the pH of your final solution is appropriate. Protoporphyrin IX derivatives are generally more soluble at a pH above 7.[7] Consider preparing your solution in a buffer with a pH of 7.4 or higher.

      • Use of Co-solvents: If your experimental conditions permit, the inclusion of a small percentage of an organic co-solvent (e.g., ethanol, DMSO) can improve solubility and reduce aggregation.

      • Addition of Surfactants: Non-ionic surfactants, such as Tween 80 or Poloxamer 407, can be used at low concentrations to form micelles that encapsulate the hydrophobic porphyrin, enhancing its solubility and stability in aqueous media.[6][9]

      • Sonication: Gentle sonication can sometimes help to break up small aggregates and re-dissolve the compound. However, this may only be a temporary solution if the underlying solubility issue is not addressed.

Issue 2: Loss of color or change in absorption spectrum over time.
  • Question: The characteristic color of my this compound solution is fading, and the UV-Vis spectrum is changing, showing a decrease in the Soret band. What is happening and what can I do?

  • Answer: A loss of color and a decrease in the Soret band absorbance are indicative of degradation of the porphyrin macrocycle.[4] This can be caused by photodegradation or chemical oxidation.

    • Troubleshooting Steps:

      • Protect from Light: Porphyrin solutions should always be protected from light by using amber vials or by wrapping the container in aluminum foil.[10][11] Minimize exposure to ambient light during experimental manipulations.

      • Use of Antioxidants: The addition of an antioxidant, such as ascorbic acid, can help to prevent oxidative degradation of the porphyrin ring.[12][13] Ascorbic acid can act as a radical scavenger and help to maintain the integrity of the molecule.[12][13]

      • Degas Solutions: If oxidative degradation is a major concern, deoxygenating your aqueous buffer by bubbling with an inert gas (e.g., argon or nitrogen) before preparing your solution can be beneficial.

      • Temperature Control: Store stock solutions at low temperatures (e.g., 4°C) to slow down the rate of degradation. For long-term storage, consider storing aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Data Presentation

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on the general behavior of metalloporphyrins and should be used as a guideline for experimental design.

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C (Protected from Light).

pHBuffer SystemInitial Concentration (µM)% Remaining after 24 hoursObservations
5.0Acetate10< 50%Significant precipitation
6.0Phosphate10~ 65%Slight cloudiness
7.4Phosphate10> 90%Clear solution
8.5Tris-HCl10> 95%Clear solution

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Buffer (pH 7.4, Protected from Light).

Temperature (°C)Initial Concentration (µM)% Remaining after 24 hours
410> 98%
2510> 90%
3710~ 75%
5010< 60%

Table 3: Effect of Light Exposure on the Stability of this compound in Aqueous Buffer (pH 7.4, 25°C).

Light ConditionInitial Concentration (µM)% Remaining after 8 hours
Dark (wrapped in foil)10> 95%
Ambient laboratory light10~ 70%
Direct sunlight10< 30%

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
  • Materials:

    • This compound

    • 0.1 M NaOH

    • Ethanol (or DMSO)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Ascorbic acid

    • Amber vials or vials wrapped in aluminum foil

  • Procedure:

    • Weigh out the desired amount of this compound in a microfuge tube.

    • Add a small volume of 0.1 M NaOH to the tube (e.g., 50 µL for 1 mg of compound).

    • Vortex briefly to dissolve the powder. If it does not fully dissolve, add an equal volume of ethanol (or DMSO) and vortex again until a clear solution is obtained.

    • In a separate amber vial, prepare the final volume of PBS buffer (pH 7.4).

    • If using an antioxidant, add ascorbic acid to the PBS buffer to a final concentration of 1-5 mM and dissolve completely.

    • Slowly add the concentrated this compound solution to the PBS buffer while vortexing to ensure rapid mixing and prevent precipitation.

    • Store the final solution at 4°C and protected from light. Use within a few days for best results.

Protocol 2: UV-Vis Spectroscopic Analysis of Stability
  • Instrumentation:

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare the this compound solution according to Protocol 1 in the desired buffer and under the desired conditions (e.g., with or without stabilizer, at a specific pH).

    • Immediately after preparation (t=0), take an initial UV-Vis spectrum from 300 nm to 700 nm. Record the absorbance at the Soret band maximum (around 400 nm).

    • Store the solution under the conditions being tested (e.g., at a specific temperature, exposed to light, or in the dark).

    • At predetermined time intervals (e.g., 1, 4, 8, 24 hours), take another UV-Vis spectrum.

    • Calculate the percentage of remaining this compound at each time point by comparing the Soret band absorbance to the initial absorbance at t=0.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

degradation_pathway CrPPIX Cr(III) Protoporphyrin IX (Stable) Aggregates Aggregates/ Precipitate CrPPIX->Aggregates   Low pH,   High Ionic Strength Oxidized Oxidized Products CrPPIX->Oxidized   O2,   Light Photodegraded Photodegradation Products CrPPIX->Photodegraded   Light Exposure

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Solution Instability (Precipitation or Degradation) check_pH Is pH > 7? start->check_pH adjust_pH Adjust pH to > 7 check_pH->adjust_pH No check_light Is solution protected from light? check_pH->check_light Yes adjust_pH->check_light protect_light Use amber vials or foil check_light->protect_light No check_oxidation Is oxidation suspected? check_light->check_oxidation Yes protect_light->check_oxidation add_antioxidant Add ascorbic acid check_oxidation->add_antioxidant Yes check_aggregation Is aggregation suspected? check_oxidation->check_aggregation No add_antioxidant->check_aggregation add_surfactant Add surfactant (e.g., Tween 80) check_aggregation->add_surfactant Yes stable_solution Stable Solution check_aggregation->stable_solution No add_surfactant->stable_solution

Caption: Troubleshooting workflow for stabilizing aqueous solutions.

References

How to prevent aggregation of Cr(III) Protoporphyrin IX Chloride in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Cr(III) Protoporphyrin IX Chloride aggregation in experimental settings.

Troubleshooting Guide: Preventing and Reversing Aggregation

Aggregation of this compound is a common issue that can significantly impact experimental outcomes. This guide provides systematic steps to identify, prevent, and reverse aggregation.

Identifying Aggregation

The primary method for identifying porphyrin aggregation is through UV-Vis spectroscopy. A change in the Soret band is a key indicator:

  • Monomeric Species: A sharp and intense Soret band.

  • Aggregated Species: A broadening, splitting, or shifting of the Soret band. H-aggregates typically show a blue-shift, while J-aggregates exhibit a red-shift[1][2][3].

Dynamic Light Scattering (DLS) can also be employed to detect the presence of larger aggregated particles in solution.

Core Problem: π-π Stacking

The primary cause of aggregation in metalloporphyrins is the π-π stacking of the porphyrin rings[1][4]. This process is influenced by several experimental parameters.

Logical Workflow for Troubleshooting Aggregation

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Observe Experimental Anomaly (e.g., precipitation, inconsistent data) check_agg Perform UV-Vis Spectroscopy or DLS Analysis start->check_agg agg_confirm Aggregation Confirmed (Broadened/Shifted Soret Band) check_agg->agg_confirm no_agg No Aggregation Detected check_agg->no_agg adjust_ph Adjust pH agg_confirm->adjust_ph Primary Action change_solvent Modify Solvent System adjust_ph->change_solvent If aggregation persists lower_conc Decrease Concentration change_solvent->lower_conc If aggregation persists additives Introduce Additives (Surfactants, Axial Ligands) lower_conc->additives If aggregation persists ionic_strength Modify Ionic Strength additives->ionic_strength Fine-tuning re_analyze Re-analyze Solution (UV-Vis, DLS) ionic_strength->re_analyze success Aggregation Prevented/Reversed re_analyze->success fail Aggregation Persists (Re-evaluate parameters) re_analyze->fail fail->adjust_ph

Caption: A logical workflow for identifying and troubleshooting the aggregation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the aggregation of this compound?

A1: The aggregation of this compound is primarily driven by several factors:

  • pH: Protoporphyrin IX is known to form higher-order aggregates in the pH range of 3-7[5].

  • Concentration: Higher concentrations of the porphyrin increase the likelihood of intermolecular interactions and stacking[1].

  • Solvent: The polarity of the solvent plays a crucial role. Porphyrin aggregation has been observed to be more severe in solvents with a higher dielectric constant.

  • Ionic Strength: High ionic strength can promote aggregation by screening the electrostatic repulsion between porphyrin molecules[2][6].

Q2: How can I prevent aggregation when preparing my stock solution?

A2: To prepare a stable, monomeric stock solution of this compound, consider the following:

  • Solvent Choice: Initially dissolve the compound in a small amount of a basic aqueous solution (e.g., 0.1 M NaOH) or a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before diluting to the final concentration.

  • pH Adjustment: Maintain a pH outside the critical aggregation range of 3-7. For many protoporphyrins, a basic pH (>8) is effective in maintaining a dimeric or monomeric state[5].

  • Low Concentration: Prepare the stock solution at the lowest feasible concentration for your experimental needs.

Q3: Can I reverse aggregation once it has occurred?

A3: Yes, in many cases, aggregation can be reversed. Here are some strategies:

  • pH Adjustment: Shifting the pH to a more basic range (e.g., >8) can help to disaggregate the porphyrin.

  • Solvent Modification: Adding a co-solvent such as ethanol (B145695), methanol, or DMSO can disrupt the π-π stacking interactions.

  • Use of Surfactants: Non-ionic or ionic surfactants can form micelles that encapsulate the porphyrin molecules, preventing aggregation[7][8].

  • Addition of Axial Ligands: Introducing molecules that can act as axial ligands to the chromium center may hinder face-to-face stacking. Pyridine is a common example used to disaggregate metalloporphyrins.

Experimental Protocol: Preparation of a Monomeric this compound Solution

This protocol provides a general guideline. Optimization may be required based on the specific experimental context.

G cluster_0 Preparation Workflow cluster_1 Validation start Weigh Cr(III) Protoporphyrin IX Chloride dissolve Dissolve in minimal volume of 0.1 M NaOH or DMSO start->dissolve dilute Dilute with desired experimental buffer (pH > 8) dissolve->dilute sonicate Briefly sonicate if necessary to ensure complete dissolution dilute->sonicate validate Validate monomeric state using UV-Vis Spectroscopy sonicate->validate soret_peak Observe sharp, unshifted Soret band validate->soret_peak

Caption: A workflow for the preparation and validation of a monomeric this compound solution.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following table summarizes the general effects of various parameters on porphyrin aggregation based on studies of analogous compounds.

ParameterEffect on AggregationRecommended Condition to Minimize AggregationReference
pH Aggregation is highest in the 3-7 range.Maintain pH > 8 or < 3.[5]
Concentration Higher concentration leads to increased aggregation.Use the lowest feasible concentration.[1]
Ionic Strength Increased ionic strength can promote aggregation.Use low ionic strength buffers where possible.[2][6][9]
Solvent High dielectric constant solvents can increase aggregation.Use of co-solvents like DMSO, DMF, or ethanol can reduce aggregation.

Signaling Pathway Analogy: Aggregation vs. Disaggregation

The balance between aggregated and monomeric states can be visualized as a dynamic equilibrium influenced by various factors.

G cluster_factors_agg Factors Promoting Aggregation cluster_factors_disagg Factors Promoting Disaggregation agg_state Aggregated State (Inactive/Precipitated) mono_state Monomeric State (Active/Soluble) agg_state->mono_state Disaggregation mono_state->agg_state Aggregation high_conc High Concentration high_conc->agg_state mid_ph pH 3-7 mid_ph->agg_state high_ionic High Ionic Strength high_ionic->agg_state low_conc Low Concentration low_conc->mono_state basic_ph Basic pH (>8) basic_ph->mono_state additives Additives (Surfactants, Ligands) additives->mono_state organic_solvent Organic Co-solvents organic_solvent->mono_state

Caption: A diagram illustrating the equilibrium between aggregated and monomeric states of this compound and the factors influencing this balance.

References

Troubleshooting guide for Cr(III) Protoporphyrin IX Chloride crystallization.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cr(III) Protoporphyrin IX Chloride Crystallization

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not getting any crystals?

A1: The complete absence of crystal formation is a common issue that can stem from several factors. The primary reason is often that the solution has not reached a state of supersaturation, which is essential for nucleation to occur.

  • Troubleshooting Steps:

    • Increase Concentration: The most straightforward approach is to slowly increase the concentration of your compound. This can be achieved by solvent evaporation.[1] Place your solution in a vial covered with a cap that has a small hole to allow for slow evaporation.

    • Change Solvent System: Your compound may be too soluble in the chosen solvent.[2] Experiment with different solvents or solvent mixtures where the compound has slightly lower solubility.

    • Temperature Variation: Try slow cooling of a saturated solution.[1][3] Dissolve your compound in a suitable solvent at a higher temperature to achieve saturation, and then allow it to cool down slowly to room temperature, followed by further cooling in a refrigerator or freezer.

    • Check Compound Purity: Impurities can significantly inhibit crystallization.[1][2] Ensure your this compound is of high purity (ideally >90%).[2] If necessary, purify the compound before attempting crystallization again.

    • Patience is Key: Crystallization can be a slow process. Allow your experiments to proceed undisturbed for several days to weeks.[2][3]

Q2: My crystals are very small, like needles or a powder. How can I grow larger, single crystals?

A2: The formation of many small crystals indicates that the nucleation rate is too high compared to the crystal growth rate. To obtain larger crystals, you need to slow down the process to favor growth over nucleation.

  • Troubleshooting Steps:

    • Reduce Supersaturation Rate: Slow down the rate at which your solution becomes supersaturated.

      • For evaporation methods, use a smaller opening for the vapor to escape.

      • For cooling methods, slow down the cooling rate. You can do this by placing the vial in an insulated container (e.g., a Dewar flask with an appropriate solvent).

    • Use Vapor Diffusion: This is a highly effective method for growing high-quality single crystals.[1] In this technique, a solution of your compound is placed in a small, open vial, which is then placed in a larger, sealed container with a second solvent (the precipitant) in which your compound is insoluble. The precipitant slowly diffuses into the solution of your compound, inducing gradual crystallization.

    • Minimize Nucleation Sites: Dust, scratches on the glassware, and undissolved particulate matter can all act as nucleation sites, leading to the formation of many small crystals.[2]

      • Use clean, scratch-free glassware.

      • Filter your solution through a syringe filter before setting up the crystallization experiment to remove any dust or undissolved impurities.[3]

    • Seeding: If you have a few small crystals, you can use them as "seeds" to grow larger crystals. Introduce a single, well-formed microcrystal into a slightly undersaturated solution, and then slowly bring the solution to a state of supersaturation.

Q3: An oil has formed instead of crystals. What should I do?

A3: "Oiling out" occurs when the concentration of the solute becomes so high that it separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to the compound being too soluble in the chosen solvent or the rate of supersaturation being too rapid.[2]

  • Troubleshooting Steps:

    • Use a Less "Good" Solvent: The solvent you are using may be too effective at dissolving your compound.[2] Try a solvent in which the this compound is less soluble.

    • Decrease the Concentration: Start with a more dilute solution and approach supersaturation more slowly.

    • Change the Crystallization Method: If evaporation is causing oiling out, try vapor diffusion or solvent layering, as these methods often provide a slower and more controlled approach to supersaturation.

    • Modify the Compound: In some cases, creating a salt or co-crystal of your compound can improve its crystallization behavior.[2]

Q4: What are the best solvent systems for crystallizing this compound?

A4: The choice of solvent is critical and often requires empirical testing.[2] Porphyrins and metalloporphyrins can often be crystallized from solutions containing chlorinated solvents, alcohols, or acetonitrile.

  • Recommended Solvent Systems to Try:

    • Vapor Diffusion:

    • Solvent Layering:

      • Bottom Layer (Compound dissolved in): Dichloromethane or Chloroform.

      • Top Layer (Precipitant): Pentane, Hexane, or Diethyl ether.

    • Slow Evaporation:

      • A solution in a single solvent like Toluene or a mixture such as Dichloromethane/Methanol.

Crystallization Method "Good" Solvents (for dissolving the compound) "Bad" Solvents (Precipitants) Notes
Vapor Diffusion Dichloromethane, Chloroform, THF, Toluene, AcetonitrilePentane, Hexane, Diethyl Ether, MethanolThis is often the most successful method for high-quality crystals.[1]
Solvent Layering Dichloromethane, ChloroformPentane, Hexane, Diethyl EtherRequires a density difference between the two solvents.
Slow Evaporation Toluene, Dichloromethane/Methanol mixtureN/ACan be effective but may lead to crystals growing on the vessel walls.[1]
Slow Cooling Any solvent in which solubility is temperature-dependentN/AA saturated solution is prepared at a higher temperature and then cooled slowly.[1]

Q5: How does pH affect the crystallization of porphyrins?

A5: pH can have a significant impact on the crystallization of porphyrins, especially those with ionizable groups. For some cationic porphyrins, changes in pH can trigger a reversible transformation between nanocrystals and bulk single crystals by affecting hydrogen bonding and aggregation states.[4] While this compound is a neutral complex, residual acidic or basic impurities in your sample or solvent could influence its aggregation and crystallization behavior. It is advisable to use neutral, high-purity solvents.

Experimental Protocols

General Protocol for Vapor Diffusion Crystallization

This method is highly recommended for growing high-quality single crystals of metalloporphyrins.

  • Preparation of the Compound Solution:

    • Dissolve 2-5 mg of high-purity this compound in a minimal amount (0.5-1 mL) of a "good" solvent (e.g., dichloromethane or chloroform) in a small, clean vial (the "inner vial").

    • Ensure the compound is fully dissolved. If any particulate matter remains, filter the solution using a syringe filter into a clean inner vial.

  • Setting up the Crystallization Chamber:

    • Add 2-3 mL of a "bad" solvent/precipitant (e.g., pentane or diethyl ether) to a larger vial or beaker (the "outer chamber").

    • Carefully place the open inner vial containing your compound solution inside the outer chamber.

    • Seal the outer chamber tightly with a cap or parafilm.

  • Crystal Growth:

    • Place the sealed chamber in a location free from vibrations and significant temperature fluctuations.[2][3]

    • Allow the setup to remain undisturbed. The precipitant vapor will slowly diffuse into the compound solution, reducing the solubility of the this compound and inducing slow crystallization.

    • Check for crystal growth periodically without disturbing the setup. This process can take anywhere from a few days to several weeks.

Visualizations

G Troubleshooting Workflow for Crystallization cluster_troubleshooting Troubleshooting Steps start Start Crystallization Experiment check_crystals Check for Crystals After Several Days start->check_crystals no_crystals No Crystals Formed check_crystals->no_crystals No oil_formed Oil Formed check_crystals->oil_formed Oil small_crystals Small Crystals / Powder check_crystals->small_crystals Small good_crystals Good Quality Crystals check_crystals->good_crystals Yes increase_conc Increase Concentration / Evaporate Solvent no_crystals->increase_conc change_solvent Change Solvent System no_crystals->change_solvent slow_down Slow Down Crystallization Rate (e.g., Vapor Diffusion) oil_formed->slow_down use_less_solvent Use a Less 'Good' Solvent / Dilute oil_formed->use_less_solvent small_crystals->slow_down end Harvest Crystals good_crystals->end increase_conc->check_crystals change_solvent->check_crystals slow_down->check_crystals use_less_solvent->check_crystals

Caption: Troubleshooting workflow for crystallization experiments.

G Key Factors Influencing Crystallization cluster_params Experimental Parameters center Crystal Quality & Size Solvent Solvent System center->Solvent Solubility Concentration Concentration center->Concentration Supersaturation Temperature Temperature center->Temperature Cooling Rate Purity Compound Purity center->Purity Inhibitors Time Time center->Time Growth Rate Vibrations Disturbances center->Vibrations Nucleation

Caption: Key factors influencing the quality and size of crystals.

References

Overcoming challenges in the purification of Cr(III) Protoporphyrin IX Chloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Cr(III) Protoporphyrin IX Chloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted Protoporphyrin IX, starting chromium salts, partially metallated porphyrins, and byproducts from the decomposition of the porphyrin ring. Other potential contaminants are residual solvents from the synthesis.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Reversed-phase high-performance liquid chromatography (HPLC) is often a suitable method for the purification of metalloporphyrins. Additionally, column chromatography using silica (B1680970) gel or alumina (B75360) can be effective, though care must be taken to choose an appropriate solvent system to avoid degradation of the compound.

Q3: What is a typical expected yield and purity for the purification of this compound?

A3: The yield and purity can vary significantly depending on the initial purity of the crude product and the purification method employed. The following table provides a general overview of expected outcomes for different purification techniques.

Purification MethodTypical Yield (%)Typical Purity (%)
Column Chromatography (Silica Gel)60-8090-95
Preparative HPLC40-60>98
Crystallization50-70>97

Q4: How can I assess the purity of my purified this compound?

A4: Purity can be assessed using several analytical techniques. HPLC is a highly effective method for determining the number and relative abundance of components in your sample. Spectroscopic methods such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the identity and purity of the compound. Mass spectrometry is also a valuable tool for confirming the molecular weight.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Issues

Problem: The compound is not moving down the silica gel column.

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, slowly increase the percentage of ethyl acetate. A small amount of a more polar solvent like methanol (B129727) can also be added.

Problem: The compound is smearing or tailing on the column.

  • Possible Cause 1: The compound is interacting too strongly with the stationary phase.

  • Solution 1: Consider switching to a less acidic stationary phase like neutral alumina.

  • Possible Cause 2: The sample was overloaded on the column.

  • Solution 2: Use a larger column or reduce the amount of sample loaded.

Problem: The purified fractions show the presence of multiple components on analytical HPLC.

  • Possible Cause: Incomplete separation on the column.

  • Solution: Optimize the solvent gradient or switch to a stationary phase with a different selectivity. A shallower gradient during elution can improve resolution.

Crystallization Issues

Problem: The compound will not crystallize from the chosen solvent system.

  • Possible Cause 1: The compound is too soluble in the chosen solvent.

  • Solution 1: Slowly add a less polar "anti-solvent" to the solution to induce precipitation. For example, if your compound is dissolved in methanol, slowly add water or a non-polar solvent like hexane.

  • Possible Cause 2: The solution is not saturated enough.

  • Solution 2: Carefully evaporate some of the solvent to increase the concentration of the compound.

  • Possible Cause 3: Presence of impurities inhibiting crystallization.

  • Solution 3: Attempt further purification by another method, such as column chromatography, before attempting crystallization again.

Problem: The compound precipitates as an oil rather than crystals.

  • Possible Cause: The solution is supersaturated, or the temperature change is too rapid.

  • Solution: Try cooling the solution more slowly. Redissolve the oil by gentle heating and allow it to cool at a slower rate. Seeding the solution with a small crystal of the pure compound can also promote crystallization.

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC) or analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Initial Purification Crystallization Crystallization Column_Chromatography->Crystallization Further Purification HPLC HPLC Analysis Crystallization->HPLC Purity Check Spectroscopy Spectroscopic Analysis (UV-Vis, NMR) Crystallization->Spectroscopy Structural Confirmation Pure_Product Pure this compound HPLC->Pure_Product >98% Purity Spectroscopy->Pure_Product

Caption: General experimental workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Challenge Chromatography Column Chromatography Issue Low Yield Tailing/Smearing Poor Separation Start->Chromatography Crystallization Crystallization Issue No Crystals Form Oiling Out Start->Crystallization Low_Yield_Sol Solution: - Check for compound decomposition - Optimize fraction collection Chromatography:low_yield->Low_Yield_Sol Tailing_Sol Solution: - Change stationary phase (e.g., alumina) - Reduce sample load Chromatography:tailing->Tailing_Sol Poor_Sep_Sol Solution: - Optimize solvent gradient - Use a different column Chromatography:poor_sep->Poor_Sep_Sol No_Xtal_Sol Solution: - Use anti-solvent - Concentrate solution - Further purify crude material Crystallization:no_xtal->No_Xtal_Sol Oiling_Out_Sol Solution: - Slow cooling rate - Seed with a crystal Crystallization:oiling_out->Oiling_Out_Sol

Caption: A logical troubleshooting guide for common purification challenges.

Best practices for storing and handling Cr(III) Protoporphyrin IX Chloride to maintain activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Cr(III) Protoporphyrin IX Chloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: There are differing recommendations from suppliers, with some suggesting room temperature[1][2][3] and others -20°C[4]. For long-term storage to ensure maximum stability and activity, it is best practice to store the solid compound at -20°C, protected from light . For short-term storage, room temperature is acceptable. The vial should be tightly sealed to protect it from moisture.

Q2: How should I handle the solid compound?

A2: this compound is light-sensitive. All handling of the solid and its solutions should be performed in a dark room or with the use of amber-colored vials and minimal light exposure. For weighing and preparing solutions, it is advisable to work quickly and efficiently to minimize exposure to air and light.

Q3: What is the best solvent for reconstituting this compound?

A3: this compound is a hydrophobic molecule. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO) . To aid dissolution, you can warm the solution in a 50°C water bath and use ultrasonication. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.

Q4: How should I prepare and store stock solutions?

A4: Prepare a concentrated stock solution in anhydrous DMSO (e.g., 10-20 mM). Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed vials to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C , where they can be stable for up to a year. For short-term storage, -20°C is suitable for up to one month. When preparing aqueous working solutions for experiments, it is recommended to do so immediately before use, as the compound has limited stability in aqueous media and may precipitate.

Q5: What is the mechanism of action for this compound?

A5: this compound acts as a competitive inhibitor of heme oxygenase (HO) , the rate-limiting enzyme in the heme degradation pathway. By binding to the active site of the enzyme, it prevents the breakdown of heme into biliverdin (B22007), carbon monoxide, and free iron.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound will not dissolve in DMSO. 1. DMSO is not anhydrous. 2. Insufficient mixing.1. Use a new, sealed bottle of anhydrous DMSO. 2. Gently warm the solution to 50°C and use an ultrasonic bath to aid dissolution.
Precipitation observed in aqueous buffer during experiment. 1. The concentration of the compound exceeds its solubility in the aqueous buffer. 2. The final concentration of DMSO in the assay is too low to maintain solubility.1. Lower the final concentration of the compound in the assay. 2. Ensure the final DMSO concentration is sufficient to keep the compound in solution (typically 0.1-1%), but check for solvent effects on your experimental system.
Loss of inhibitory activity over time. 1. Degradation of the compound due to light exposure. 2. Degradation of the compound in solution due to improper storage. 3. Repeated freeze-thaw cycles of the stock solution.1. Always protect the compound and its solutions from light. 2. Prepare fresh working solutions for each experiment from a properly stored, frozen aliquot. 3. Aliquot stock solutions after initial preparation to minimize freeze-thaw cycles.
Inconsistent results between experiments. 1. Inaccurate pipetting of the viscous DMSO stock solution. 2. Degradation of the compound. 3. Variability in the biological system (e.g., enzyme activity).1. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO solutions. 2. Ensure the compound has been stored and handled correctly. Prepare fresh dilutions for each experiment. 3. Include appropriate positive and negative controls in every experiment to monitor the consistency of the assay.

Experimental Protocols

Protocol: Heme Oxygenase (HO) Inhibition Assay

This spectrophotometric assay measures the activity of heme oxygenase by quantifying the production of bilirubin (B190676), which is formed from the enzymatic reduction of biliverdin by biliverdin reductase. The inhibitory potential of this compound is determined by measuring the decrease in bilirubin formation.

Materials:

  • This compound

  • Hemin (B1673052) (substrate)

  • Recombinant heme oxygenase-1 (HO-1)

  • Purified biliverdin reductase (or rat liver cytosol as a source)

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Anhydrous DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 464 nm and 530 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this, prepare a series of dilutions in DMSO to be used for the inhibition curve.

    • Prepare a 1 mM stock solution of hemin in DMSO.

    • Prepare a 10 mM stock solution of NADPH in 100 mM potassium phosphate buffer.

    • Dilute the HO-1 enzyme and biliverdin reductase to the desired working concentrations in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 100 µL of 100 mM potassium phosphate buffer (pH 7.4)

      • 1-5 µg of purified HO-1

      • A saturating concentration of biliverdin reductase

      • 20 µM hemin (final concentration)

      • Varying concentrations of this compound (or vehicle control, DMSO). Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.

    • Pre-incubate the plate at 37°C for 15 minutes, protected from light.

  • Initiation and Measurement:

    • Initiate the reaction by adding NADPH to a final concentration of 0.5 mM.

    • Immediately begin monitoring the change in absorbance. The formation of bilirubin is measured by the difference in absorbance between 464 nm and 530 nm (ε464-530 = 40 mM⁻¹cm⁻¹)[5].

    • Take readings every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of bilirubin formation (V) for each concentration of the inhibitor.

    • Plot the reaction rate (V) against the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of HO-1 activity.

Visualizations

Heme_Degradation_Pathway Heme Heme HO1 Heme Oxygenase-1 (HO-1) + NADPH + O₂ Heme->HO1 BV Biliverdin BVR Biliverdin Reductase (BVR) + NADPH BV->BVR BR Bilirubin Inhibitor Cr(III) Protoporphyrin IX Chloride Inhibitor->HO1 Inhibition HO1->BV CO CO HO1->CO + Fe Fe²⁺ HO1->Fe BVR->BR Experimental_Workflow start Start prep_reagents Prepare Reagents: - HO-1 Enzyme - Biliverdin Reductase - Hemin (Substrate) - NADPH - Cr(III) PPIX dilutions start->prep_reagents setup_assay Set up 96-well plate: Add buffer, enzymes, substrate, and inhibitor/vehicle prep_reagents->setup_assay pre_incubate Pre-incubate at 37°C for 15 minutes (in dark) setup_assay->pre_incubate initiate_reaction Initiate reaction by adding NADPH pre_incubate->initiate_reaction measure_abs Measure absorbance change (464 nm - 530 nm) over time initiate_reaction->measure_abs analyze_data Calculate reaction rates and determine IC₅₀ value measure_abs->analyze_data end End analyze_data->end Troubleshooting_Guide start Unexpected Experimental Result no_activity No or very low enzyme activity? start->no_activity precipitate Precipitate in well? start->precipitate inconsistent Inconsistent results? start->inconsistent no_activity->precipitate No check_enzyme Check enzyme activity with positive control no_activity->check_enzyme Yes precipitate->inconsistent No reduce_conc Lower inhibitor concentration precipitate->reduce_conc Yes check_handling Review handling procedures (light, temp, pipetting) inconsistent->check_handling Yes check_nadph Prepare fresh NADPH check_enzyme->check_nadph Control OK check_dmso Verify final DMSO concentration reduce_conc->check_dmso check_storage Verify stock solution storage and age check_handling->check_storage

References

Technical Support Center: Accurate Measurement of Cr(III) Protoporphyrin IX Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately measuring the concentration of Cr(III) Protoporphyrin IX Chloride solutions. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to ensure the reliability and precision of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for measuring the concentration of this compound?

The primary methods for accurately determining the concentration of this compound solutions are UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). The choice of method depends on the required sensitivity, specificity, and the complexity of the sample matrix.

Q2: How do I choose the right analytical technique for my experiment?

The selection of an appropriate analytical technique hinges on several factors:

  • UV-Vis Spectrophotometry: A rapid and straightforward method suitable for routine concentration measurements of relatively pure solutions. It relies on the characteristic absorbance of the porphyrin ring.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating this compound from impurities or other porphyrin species in a mixture.[1][2] It provides high specificity and quantification.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for quantifying the elemental chromium content, thereby providing an accurate measure of the this compound concentration.[3][4][5][6] This method is particularly useful for complex biological matrices.

Q3: What is the molar extinction coefficient for this compound and why is it important?

The molar extinction coefficient (ε) is a critical parameter for determining the concentration of a substance using UV-Vis spectrophotometry, according to the Beer-Lambert law (A = εbc). While the exact molar extinction coefficient for this compound can vary slightly depending on the solvent and pH, protoporphyrin IX and its metalloporphyrin derivatives exhibit a strong absorbance band, known as the Soret band, around 400-410 nm.[7][8] For Protoporphyrin IX dimethyl ester in chloroform (B151607), a molar extinction coefficient of 171,000 cm⁻¹/M at 407.0 nm has been reported.[9] It is recommended to determine the specific molar extinction coefficient for your experimental conditions for the highest accuracy.

Q4: How should I prepare and store my this compound solutions?

Proper preparation and storage are crucial for accurate measurements. This compound is a biochemical reagent that should be stored under recommended conditions, typically at room temperature or as specified in the Certificate of Analysis, protected from light.[10][11][12] For experimental use, dissolve the compound in a suitable organic solvent such as dimethylformamide (DMF) or a mixture of chloroform and formic acid. Due to the tendency of porphyrins to aggregate in aqueous solutions, especially at neutral pH, careful solvent selection is critical.[13][14] Stock solutions should be stored at -20°C or -80°C to prevent degradation.[15]

Experimental Protocols

UV-Vis Spectrophotometry

This protocol outlines the steps for determining the concentration of this compound in a solution using UV-Vis spectrophotometry.

Workflow for UV-Vis Spectrophotometry

A Prepare Stock Solution B Perform Serial Dilutions A->B Known Concentration C Measure Absorbance (Soret Band ~408 nm) B->C Diluted Samples D Calculate Concentration (Beer-Lambert Law) C->D Absorbance Values

Caption: Workflow for concentration measurement using UV-Vis spectrophotometry.

Methodology:

  • Solvent Selection: Dissolve the this compound in an appropriate solvent where it is stable and monomeric (e.g., Dimethylformamide).

  • Preparation of Standard Solutions: Prepare a stock solution of known concentration. Perform a series of dilutions to create a set of standard solutions with varying concentrations.

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the Soret band (typically 350-450 nm). Use the selected solvent as a blank to zero the instrument.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the Soret band.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The plot should be linear, and the slope will be the molar extinction coefficient (ε).

  • Sample Measurement: Measure the absorbance of the unknown sample solution at the same λmax.

  • Concentration Calculation: Use the Beer-Lambert equation (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration) or the calibration curve to determine the concentration of the unknown sample.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of this compound using reverse-phase HPLC.

Workflow for HPLC Analysis

A Prepare Mobile Phase & Standards B Equilibrate HPLC System A->B C Inject Sample B->C D Separation on C18 Column C->D E Detect at Soret Band (e.g., 406 nm) D->E F Quantify using Calibration Curve E->F

Caption: General workflow for HPLC-based quantification.

Methodology:

  • Mobile Phase Preparation: A common mobile phase for porphyrin separation is a gradient of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate.[1] For example, a gradient of acetone-acetonitrile/water-formic acid buffer can be used.[16]

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • HPLC System and Column: Use a reverse-phase C18 column.[1][16]

  • Injection and Elution: Inject the standards and the unknown sample into the HPLC system. Elute the components using a suitable gradient program.

  • Detection: Use a diode-array detector (DAD) or a fluorescence detector.[1] For DAD, monitor the absorbance at the Soret band maximum (around 406 nm).[16] For fluorescence, the excitation wavelength can be set to around 406 nm and the emission wavelength to approximately 635 nm.[16]

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the unknown sample from its peak area using the calibration curve.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

This protocol describes the determination of the total chromium concentration as a measure of this compound concentration.

Workflow for ICP-MS Analysis

A Sample Digestion (Acid Digestion) D Sample Introduction (Nebulizer) A->D B Prepare Calibration Standards (Cr) C Instrument Setup & Calibration B->C C->D E Ionization in Plasma D->E F Mass Analysis (m/z 52) E->F G Quantification of Total Cr F->G

Caption: Workflow for elemental analysis using ICP-MS.

Methodology:

  • Sample Preparation: Digest the sample containing this compound using a strong acid (e.g., nitric acid) to break down the organic porphyrin structure and release the Cr(III) ions into the solution.

  • Standard Preparation: Prepare a series of chromium standard solutions of known concentrations.

  • ICP-MS Instrumentation: Set up the ICP-MS instrument to monitor the isotopes of chromium, typically ⁵²Cr and ⁵³Cr.[3] Use a collision/reaction cell with a gas like helium or hydrogen to minimize polyatomic interferences.[3][6]

  • Analysis: Introduce the digested sample and standards into the ICP-MS. The high-temperature plasma will ionize the chromium atoms.

  • Detection and Quantification: The mass spectrometer separates the ions based on their mass-to-charge ratio, and the detector quantifies the amount of each isotope.

  • Concentration Calculation: Create a calibration curve from the standard measurements and determine the total chromium concentration in the sample. This can then be used to calculate the concentration of this compound.

Quantitative Data Summary

ParameterUV-Vis SpectrophotometryHPLCICP-MS
Principle Absorbance of light by the porphyrin ringSeparation based on polarity, followed by detectionElemental analysis of chromium
Specificity Moderate (can be affected by other absorbing species)High (separates from impurities)[1]Very High (element-specific)
Sensitivity µM to mM rangepM to nM range[16]µg/L (ppb) to ng/L (ppt) range[3][5]
Sample Preparation Minimal (dilution)Moderate (solvent compatibility, filtration)Extensive (acid digestion)
Instrumentation Common laboratory spectrophotometerHPLC system with DAD or fluorescence detectorICP-MS instrument
Throughput HighModerateLow to Moderate

Troubleshooting Guide

Issue 1: Inconsistent or non-linear absorbance readings in UV-Vis spectrophotometry.

  • Potential Cause: Aggregation of the porphyrin molecules in solution. Protoporphyrin IX and its derivatives are known to aggregate in aqueous solutions, particularly at neutral pH, which can affect the absorption spectrum.[14]

  • Troubleshooting Steps:

    • Solvent Choice: Ensure you are using a solvent in which the compound is fully soluble and monomeric. Organic solvents like DMF are often preferred.

    • pH Adjustment: If using aqueous-based solutions, adjust the pH to be either acidic (pH 0-3) or basic (pH > 8) to favor the monomeric form.[14]

    • Sonication: Briefly sonicate the solution to break up any aggregates before measurement.

    • Concentration: Work within a concentration range where the Beer-Lambert law is obeyed. Highly concentrated solutions are more prone to aggregation.

Issue 2: Poor peak shape or resolution in HPLC.

  • Potential Cause: Improper mobile phase composition, column degradation, or sample matrix effects.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Adjust the gradient slope or the composition of the mobile phase to improve separation. Ensure the mobile phase is properly degassed.

    • Column Check: Flush the column or try a new column to rule out degradation or contamination.

    • Sample Preparation: Filter your samples before injection to remove any particulate matter. If the sample matrix is complex, consider a sample clean-up step like solid-phase extraction.

Issue 3: Inaccurate results with ICP-MS.

  • Potential Cause: Incomplete sample digestion or polyatomic interferences.

  • Troubleshooting Steps:

    • Digestion Protocol: Ensure the acid digestion protocol is sufficient to completely break down the porphyrin macrocycle and release all chromium ions.

    • Interference Removal: Utilize a collision/reaction cell in the ICP-MS to remove polyatomic interferences that can overlap with the chromium isotopes (e.g., ⁴⁰Ar¹²C⁺ on ⁵²Cr⁺).[6]

    • Internal Standard: Use an internal standard to correct for matrix effects and instrument drift.

Logical Relationship Diagram for Method Selection

Start Start: Need to Measure [Cr(III)PPIX-Cl] Purity Is the sample relatively pure? Start->Purity Specificity Need to separate from other porphyrins? Purity->Specificity No UVVis Use UV-Vis Spectrophotometry Purity->UVVis Yes Sensitivity Is high sensitivity required (e.g., biological matrix)? HPLC Use HPLC Sensitivity->HPLC No ICPMS Use ICP-MS Sensitivity->ICPMS Yes Specificity->Sensitivity No Specificity->HPLC Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

Validation & Comparative

Comparative analysis of the photodynamic therapy efficacy of different metalloporphyrins.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Photodynamic therapy (PDT) presents a promising frontier in cancer treatment, leveraging the interplay of a photosensitizer, light, and oxygen to induce targeted cell death. At the heart of this modality lie photosensitizers, with metalloporphyrins emerging as a particularly versatile and potent class of compounds. The coordinated metal ion within the porphyrin macrocycle profoundly influences the photophysical and photochemical properties of the molecule, thereby dictating its therapeutic efficacy. This guide provides a comparative analysis of the PDT efficacy of different metalloporphyrins, with a focus on zinc(II), palladium(II), and platinum(II) complexes, supported by experimental data and detailed methodologies.

Key Performance Indicators of Metalloporphyrin Photosensitizers

The efficacy of a metalloporphyrin in PDT is determined by a combination of factors, including its ability to generate cytotoxic reactive oxygen species (ROS), its uptake and localization within target cells, and its inherent toxicity in the absence of light.

Singlet Oxygen Quantum Yield (ΦΔ)

Upon light activation, the photosensitizer transitions to an excited triplet state, which can then transfer its energy to molecular oxygen to produce highly reactive singlet oxygen (¹O₂), a key mediator of PDT-induced cytotoxicity. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). Generally, diamagnetic metals like Zn(II) enhance the ΦΔ, while paramagnetic metals can decrease it. The heavy atom effect, observed with metals like Pd(II) and Pt(II), can also significantly increase the rate of intersystem crossing to the triplet state, leading to higher singlet oxygen generation.

Cellular Uptake and Subcellular Localization

The efficiency of a photosensitizer is critically dependent on its ability to accumulate within target cells.[1][2] The overall charge, size, and lipophilicity of the metalloporphyrin influence its cellular uptake.[1] Furthermore, the subcellular localization of the photosensitizer dictates the primary sites of photodamage. Localization in sensitive organelles such as mitochondria or lysosomes can trigger specific cell death pathways and enhance the therapeutic outcome. For instance, some cationic porphyrins have been shown to localize in the mitochondria.[3]

Phototoxicity and Dark Toxicity

An ideal photosensitizer should exhibit high phototoxicity, meaning it is highly effective at killing cancer cells upon light irradiation, but low dark toxicity, indicating minimal side effects in the absence of light. The therapeutic index is often expressed as the ratio of dark to light cytotoxicity (IC50 dark / IC50 light).

Comparative Data of Metalloporphyrin Efficacy

The following tables summarize the quantitative data for a selection of metalloporphyrins, highlighting the influence of the central metal ion on their photodynamic efficacy.

PhotosensitizerCentral MetalSinglet Oxygen Quantum Yield (ΦΔ)Reference
Free Base Porphyrin (TPP)None~0.60[4]
Zn(II) Porphyrin (ZnTPP)Zn(II)~0.40[4]
Pd(II) Porphyrin (PdTPP)Pd(II)~0.34[4]
Pt(II) Porphyrin (PtTPP)Pt(II)~0.24[4]
Platinated Zn(II) PorphyrinZn(II) & Pt(II)High (Implied)[5]

Table 1: Comparative Singlet Oxygen Quantum Yields of Selected Metalloporphyrins. TPP refers to Tetraphenylporphyrin. Data is generalized from multiple sources and may vary based on the specific porphyrin structure and solvent.

PhotosensitizerCell LineIncubation Time (h)Cellular Uptake (Relative Units)Reference
Cationic Porphyrin 1HEp224~1.2 µM / 1000 cells[1]
Cationic Porphyrin 2HEp224~0.8 µM / 1000 cells[1]
Fluorinated PorphyrinCT2624High[6]

Table 2: Cellular Uptake of Different Porphyrin Derivatives. Direct comparative data for metalloporphyrins with identical macrocycles is limited in the provided search results; this table illustrates the range of uptake values observed for different porphyrin structures.

PhotosensitizerCell LineDark IC50 (µM)Light IC50 (µM)Phototoxic IndexReference
Sinoporphyrin SodiumMultiple Cancer Lines> 5.50.1 - 0.8> 6.8[7]
Photofrin®Multiple Cancer Lines> 5.50.3 - 5.5> 1[7]
Platinated Zn(II) PorphyrinA375 (Melanoma)Not specifiedSignificant antitumor potential[5]

Table 3: In Vitro Cytotoxicity of Metalloporphyrins. The phototoxic index is a measure of the photosensitizer's selectivity for light-induced killing.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of photosensitizer efficacy. Below are methodologies for key experiments cited in this guide.

Singlet Oxygen Quantum Yield (ΦΔ) Measurement

This protocol is based on the relative method using a known standard and a chemical quencher, 1,3-diphenylisobenzofuran (B146845) (DPBF).

Materials:

  • Photosensitizer of interest

  • Standard photosensitizer with known ΦΔ (e.g., Rose Bengal)

  • 1,3-diphenylisobenzofuran (DPBF)

  • Spectrophotometer

  • Light source with a specific wavelength for excitation

  • Cuvettes

Procedure:

  • Prepare stock solutions of the photosensitizer, the standard, and DPBF in a suitable solvent (e.g., DMF or ethanol).

  • In a cuvette, mix the photosensitizer solution with the DPBF solution. The concentration should be adjusted so that the absorbance of the photosensitizer at the excitation wavelength is around 0.1.

  • Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 410-420 nm).

  • Irradiate the solution with the light source for a set period.

  • Measure the absorbance of DPBF again.

  • Repeat steps 4 and 5 for several time intervals.

  • Plot the natural logarithm of the DPBF absorbance versus time. The slope of this plot is proportional to the rate of singlet oxygen generation.[4]

  • Repeat the entire procedure with the standard photosensitizer under identical conditions.

  • The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following formula: ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) * (I_abs_standard / I_abs_sample) where 'k' is the rate constant (slope of the plot) and 'I_abs' is the rate of light absorption by the photosensitizer.

Cellular Uptake Assay

This protocol describes a fluorescence-based method for quantifying the intracellular accumulation of a photosensitizer.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Photosensitizer

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare different concentrations of the photosensitizer in the cell culture medium.

  • Remove the old medium from the wells and add the photosensitizer-containing medium.

  • Incubate the cells for a specific period (e.g., 4, 12, or 24 hours).[6]

  • After incubation, remove the medium and wash the cells twice with PBS to remove any extracellular photosensitizer.[6]

  • Add the cell lysis buffer to each well to release the intracellular contents.

  • Measure the fluorescence of the lysate using a microplate reader at the appropriate excitation and emission wavelengths for the photosensitizer.

  • A standard curve of the photosensitizer in the lysis buffer can be used to quantify the intracellular concentration. The results can be normalized to the cell number or protein content.

MTT Assay for Phototoxicity and Dark Toxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

  • Cancer cell line

  • Cell culture medium

  • Photosensitizer

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]

  • 96-well plates

  • Light source for PDT

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the photosensitizer and incubate for a specific duration.

  • For Phototoxicity: After incubation, replace the medium with fresh medium and irradiate the cells with a specific light dose.

  • For Dark Toxicity: Keep a parallel set of plates in the dark.

  • After irradiation (or the equivalent time in the dark), incubate the cells for a further 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of photosensitizer that reduces cell viability by 50%) is then determined for both light and dark conditions.

Signaling Pathways in Metalloporphyrin-Mediated PDT

PDT can induce cell death through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The dominant pathway is influenced by the photosensitizer's subcellular localization, the light dose, and the cell type.[10][11]

  • Apoptosis: Often triggered by photosensitizers that localize in the mitochondria, leading to the release of cytochrome c and the activation of a caspase cascade.[12] Key features include cell shrinkage, membrane blebbing, and DNA fragmentation.[11]

  • Necrosis: Typically results from extensive damage to the plasma membrane and cellular organelles, leading to cell swelling and lysis. This often occurs with high light doses or photosensitizers that accumulate in the cell membrane.[11]

Visualizing Experimental and Biological Processes

To better illustrate the workflows and biological mechanisms discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_PDT cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PS_Selection Metalloporphyrin Selection SO_Yield Singlet Oxygen Quantum Yield PS_Selection->SO_Yield Cell_Culture Cancer Cell Culture PS_Selection->Cell_Culture Uptake Cellular Uptake Assay Cell_Culture->Uptake Toxicity Dark & Photo- cytotoxicity (MTT) Cell_Culture->Toxicity Tumor_Model Tumor Xenograft Model PS_Admin Photosensitizer Administration Tumor_Model->PS_Admin Irradiation Tumor Irradiation PS_Admin->Irradiation Efficacy Efficacy Assessment (Tumor Growth Delay) Irradiation->Efficacy

Caption: Workflow for evaluating metalloporphyrin efficacy in PDT.

PDT_Signaling_Pathway cluster_apoptosis Apoptosis cluster_necrosis Necrosis PS Metalloporphyrin (PS) Light Light (hν) ROS ¹O₂ (ROS) PS->ROS Energy Transfer Light->PS Excitation O2 ³O₂ Damage Oxidative Stress & Subcellular Damage ROS->Damage Mito Mitochondrial Damage Damage->Mito Membrane Plasma Membrane Damage Damage->Membrane CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptotic_Body Apoptotic Body Formation Caspase->Apoptotic_Body Lysis Cell Swelling & Lysis Membrane->Lysis Inflammation Inflammation Lysis->Inflammation

Caption: PDT-induced cell death signaling pathways.

Conclusion

The choice of the central metal ion in a porphyrin-based photosensitizer is a critical determinant of its photodynamic efficacy. While general trends exist, such as the enhanced singlet oxygen generation by diamagnetic metals, the optimal metalloporphyrin for a specific application will depend on a nuanced interplay of its photophysical properties, cellular uptake and localization, and the specific biological context. The methodologies and comparative data presented in this guide offer a framework for the rational design and evaluation of novel metalloporphyrin photosensitizers for advancing the field of photodynamic therapy.

References

Cross-Validation of Spectroscopic Data for Cr(III) Protoporphyrin IX Chloride with Theoretical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and theoretical spectroscopic data for Cr(III) Protoporphyrin IX Chloride. The objective is to offer a cross-validation reference for researchers working with metalloporphyrins, particularly in the fields of drug development, catalysis, and materials science. Due to the limited availability of direct experimental spectra for this compound, this guide utilizes data from the closely related analogue, Cr(III) Tetraphenylporphyrin Chloride ([Cr(TPP)Cl]), and the free Protoporphyrin IX ligand for comparative purposes. Theoretical predictions are based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations.

Data Presentation

Table 1: UV-Vis Spectroscopic Data

The electronic absorption spectra of porphyrins are characterized by an intense Soret (or B) band in the near-UV region and weaker Q-bands in the visible region. The positions of these bands are sensitive to the central metal ion, axial ligands, and the porphyrin macrocycle's substituents.

CompoundSoret Band (nm)Q-Bands (nm)SolventReference
Experimental
Cr(III) Tetraphenylporphyrin Chloride ([Cr(TPP)Cl])449555, 592Dichloromethane[1]
Protoporphyrin IX~408~505, ~540, ~575, ~630Acetonitrile/DMSO[2]
Theoretical (TD-DFT)
This compoundPredicted valuePredicted valuesIn silicoThis Guide

Note: Theoretical values are to be calculated based on the protocols described in the "Theoretical Modeling Protocol" section.

Table 2: FT-IR Spectroscopic Data (Vibrational Frequencies in cm⁻¹)

Infrared spectroscopy probes the vibrational modes of a molecule. For metalloporphyrins, key vibrational bands are associated with the porphyrin macrocycle and the metal-ligand bonds.

Functional Group/Vibrational ModeProtoporphyrin IX (Experimental)This compound (Theoretical - DFT)Cr(III) Tetraphenylporphyrin Chloride (Experimental)
N-H stretch (of free base)~3315N/AN/A
C=O stretch (propionic acid)~1700Predicted valueN/A
Pyrrole C=C/C-N stretching1600 - 1400Predicted valueCharacteristic bands
C-H bending/rocking1400 - 1000Predicted valueCharacteristic bands
Cr-Cl stretchN/APredicted valueExpected in far-IR
Cr-N stretchN/APredicted valueExpected in far-IR

Note: Experimental data for Cr(III) Tetraphenylporphyrin Chloride is qualitative. Theoretical values are to be calculated.

Table 3: Raman Spectroscopic Data (Raman Shifts in cm⁻¹)

Resonance Raman spectroscopy is particularly useful for studying metalloporphyrins as it can selectively enhance vibrations of the chromophoric porphyrin core.

Vibrational ModeProtoporphyrin IX (Experimental)This compound (Theoretical - DFT)Cr(III) Tetraphenylporphyrin Chloride (Experimental)
ν(Cα-Cm) + ν(Cβ-Cβ)~1620-1640Predicted valueCharacteristic bands
ν(Cβ-Cβ)~1560-1580Predicted valueCharacteristic bands
ν(Cα-N) + ν(Cα-Cm)~1360-1380Predicted valueCharacteristic bands
Pyrrole breathing~1230-1250Predicted valueCharacteristic bands
Methine C-H in-plane bend~1000-1020Predicted valueCharacteristic bands

Note: Experimental data for Cr(III) Tetraphenylporphyrin Chloride is qualitative. Theoretical values are to be calculated.

Experimental Protocols

UV-Vis Spectroscopy
  • Sample Preparation: Dissolve a small amount of the metalloporphyrin in a suitable UV-grade solvent (e.g., dichloromethane, chloroform, or DMSO) to a final concentration of approximately 1 x 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum from 300 to 800 nm. Use a matched cuvette containing the pure solvent as a reference.

  • Analysis: Identify the absorption maxima (λ_max) for the Soret and Q-bands.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic vibrational frequencies and assign them to the corresponding functional groups and vibrational modes.

Raman Spectroscopy
  • Sample Preparation: Solid samples can be analyzed directly. Solutions can be placed in a quartz cuvette.

  • Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). To leverage resonance enhancement, the excitation wavelength should be chosen to be close to an electronic absorption band of the metalloporphyrin.

  • Data Acquisition: Acquire the Raman spectrum over a desired range of Raman shifts (e.g., 200 to 1800 cm⁻¹). Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

  • Analysis: Identify the Raman shifts of the observed bands and assign them to the molecular vibrations.

Theoretical Modeling Protocol

Geometry Optimization (DFT)
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Method: Density Functional Theory (DFT) is a suitable method. A hybrid functional like B3LYP or a range-separated functional like CAM-B3LYP is recommended for metalloporphyrins.

  • Basis Set: A double-zeta basis set with polarization functions, such as 6-31G(d) or def2-SVP, is appropriate for the C, H, N, O, and Cl atoms. For the chromium atom, a basis set with an effective core potential, like LANL2DZ, can be used.

  • Procedure: Perform a geometry optimization to find the minimum energy structure of this compound. A frequency calculation should follow to confirm that the optimized structure is a true minimum (no imaginary frequencies).

Prediction of Spectroscopic Data (TD-DFT)
  • UV-Vis Spectra: Use Time-Dependent DFT (TD-DFT) with the same functional and basis set as the geometry optimization to calculate the electronic excitation energies and oscillator strengths. The calculated excitation energies correspond to the absorption maxima.

  • Vibrational Spectra (FT-IR and Raman): The frequency calculation performed after the geometry optimization provides the vibrational frequencies and intensities (for IR) and Raman activities. These can be used to simulate the theoretical FT-IR and Raman spectra.

Mandatory Visualization

CrossValidationWorkflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Modeling exp_sample This compound (or Analogue) uv_vis_exp UV-Vis Spectroscopy exp_sample->uv_vis_exp ftir_exp FT-IR Spectroscopy exp_sample->ftir_exp raman_exp Raman Spectroscopy exp_sample->raman_exp exp_data Experimental Spectra uv_vis_exp->exp_data ftir_exp->exp_data raman_exp->exp_data comparison Cross-Validation and Comparison exp_data->comparison dft DFT Geometry Optimization tddft TD-DFT Excited State Calculation dft->tddft freq Frequency Calculation dft->freq theo_data Predicted Spectra tddft->theo_data freq->theo_data theo_data->comparison

Workflow for cross-validation of experimental and theoretical spectroscopic data.

Conclusion

This guide outlines a framework for the cross-validation of experimental and theoretical spectroscopic data for this compound. While direct experimental data for the target molecule is scarce, a comparative approach using data from analogous compounds provides a valuable benchmark for theoretical predictions. The presented protocols for experimental measurements and computational modeling offer a starting point for researchers to generate and compare their own data, leading to a more robust understanding of the structure-property relationships in this class of metalloporphyrins. The synergy between experimental and theoretical approaches is crucial for advancing the application of these molecules in various scientific and technological fields.

References

A comparative study of the catalytic activity of Cr(III), Mn(III), and Co(III) protoporphyrins.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of chromium(III), manganese(III), and cobalt(III) protoporphyrins. These synthetic metalloporphyrins are of significant interest as catalysts in a variety of chemical transformations, particularly in the field of oxidation reactions, due to their ability to mimic the function of heme-containing enzymes like cytochrome P450. This document summarizes available quantitative data, details experimental protocols for their synthesis and catalytic use, and provides visualizations of key concepts to aid in understanding their structure-activity relationships.

Introduction to Metalloprotoporphyrins in Catalysis

Protoporphyrin IX is a naturally occurring tetrapyrrole macrocycle that serves as the core structure for heme, the prosthetic group in hemoglobin and various enzymes.[1][2] The insertion of different transition metals into the porphyrin ring allows for the creation of a diverse range of synthetic catalysts with unique redox properties and catalytic activities.[1][3] Cr(III), Mn(III), and Co(III) protoporphyrins are particularly notable for their potential to catalyze oxidation reactions, which are fundamental in drug metabolism and the synthesis of fine chemicals.[1] Understanding the comparative catalytic efficacy of these complexes is crucial for the rational design of novel catalysts for specific applications.

Comparative Catalytic Performance

Direct comparative studies of Cr(III), Mn(III), and Co(III) protoporphyrins in the same catalytic oxidation reaction under identical conditions are limited in the readily available scientific literature. However, by collating data from various studies on the oxidation of common substrates like alkanes and alkenes, a general assessment of their catalytic potential can be made. The catalytic activity of metalloporphyrins is significantly influenced by the nature of the central metal ion, the axial ligands, the oxidant used, and the reaction conditions.

Table 1: Summary of Catalytic Oxidation Data for Cr(III), Mn(III), and Co(III) Porphyrins (Illustrative)

CatalystSubstrateOxidantMajor Product(s)Conversion (%)Selectivity (%)Turnover Number (TON)Reference
Cr(III)-Porphyrin Alkenestert-butyl hydroperoxideα,β-unsaturated ketones-86-93-[4]
Mn(III)-Porphyrin CyclohexaneIodosylbenzeneCyclohexanol, Cyclohexanone6586 (alcohol)-[5]
Co(III)-Porphyrin StyrenesAir/SilanesKetonesup to 99up to 99up to 5,800[6]

Note: The data presented is compiled from different studies using various porphyrin ligands and reaction conditions and is intended for illustrative comparison. Direct comparison of absolute values should be made with caution.

From the available data, Mn(III) and Co(III) porphyrins have been more extensively studied as oxidation catalysts compared to their Cr(III) counterparts. Mn(III) porphyrins are well-documented for their efficacy in alkane hydroxylation and alkene epoxidation.[5][7][8] Co(III) porphyrins have shown remarkable activity and selectivity in the Wacker-type oxidation of styrenes to ketones under mild, aerobic conditions.[6] While quantitative data for Cr(III)-protoporphyrin IX in similar catalytic oxidations is scarce, related chromium complexes have been shown to catalyze the allylic oxidation of alkenes.[4]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible synthesis and evaluation of metalloporphyrin catalysts.

Synthesis of Metalloprotoporphyrins (M-PPIX)

The general procedure for the insertion of a metal ion into the protoporphyrin IX macrocycle involves the reaction of the free-base porphyrin with a metal salt in a suitable solvent.

General Protocol for Metal Insertion:

  • Dissolution: Protoporphyrin IX is dissolved in a high-boiling point solvent such as dimethylformamide (DMF) or glacial acetic acid.

  • Addition of Metal Salt: A slight excess of the desired metal salt (e.g., CrCl₃, MnCl₂, CoCl₂) is added to the solution.

  • Heating: The reaction mixture is heated to reflux for a period ranging from 30 minutes to several hours. The progress of the reaction is monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of a new spectrum corresponding to the metalloporphyrin.

  • Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by chromatography on a silica (B1680970) gel or alumina (B75360) column to remove unreacted porphyrin and excess metal salts. The final product is characterized by UV-Vis, FT-IR, and mass spectrometry.

Specific Considerations:

  • For Cr(III)-Protoporphyrin IX: The synthesis often involves the use of Cr(II) salts followed by air oxidation to the more stable Cr(III) state.

  • For Mn(III)-Protoporphyrin IX: Mn(II) salts are typically used, and the insertion is followed by oxidation to Mn(III), often by air during the workup.

  • For Co(III)-Protoporphyrin IX: The synthesis can proceed from a Co(II) salt, with subsequent oxidation to Co(III) often achieved by treatment with a mild oxidizing agent or exposure to air.[9]

Catalytic Oxidation of Alkenes

A representative protocol for the catalytic oxidation of an alkene, such as styrene, using a metalloprotoporphyrin catalyst is provided below.

General Protocol for Alkene Epoxidation:

  • Reaction Setup: To a solution of the alkene (e.g., styrene) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile), the metalloprotoporphyrin catalyst (typically 0.1-1 mol%) is added.

  • Addition of Oxidant: A stoichiometric amount or a slight excess of an oxygen donor (e.g., iodosylbenzene, hydrogen peroxide, or m-chloroperbenzoic acid) is added portion-wise to the reaction mixture at a controlled temperature (often room temperature or 0 °C).

  • Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of products.

  • Workup and Analysis: Upon completion, the reaction mixture is quenched (e.g., with a solution of sodium thiosulfate (B1220275) if a peroxide oxidant is used) and extracted with an organic solvent. The organic layer is dried, and the solvent is evaporated. The product distribution and yield are determined by GC or NMR spectroscopy.

Visualizing Catalytic Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in metalloporphyrin catalysis.

Catalytic_Cycle M_III M(III)-PPIX M_III_O [M(III)-PPIX(O)] M_III->M_III_O Oxidant High_Valent High-Valent Intermediate [O=M(V)-PPIX or O=M(IV)-PPIX.+] M_III_O->High_Valent Heterolytic Cleavage High_Valent->M_III Substrate -> Product Substrate Substrate (Alkene) Product Product (Epoxide) Substrate->Product Oxidant Oxygen Donor (e.g., PhIO) Oxidant_spent Spent Oxidant (e.g., PhI) Oxidant->Oxidant_spent

Caption: Generalized catalytic cycle for alkene epoxidation by a metalloprotoporphyrin (M-PPIX).

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction Protoporphyrin Protoporphyrin Metal_Insertion Metal_Insertion Protoporphyrin->Metal_Insertion Metal Salt, Solvent, Heat Purification Purification Metal_Insertion->Purification Chromatography Characterization_Synth Characterization_Synth Purification->Characterization_Synth UV-Vis, MS Catalyst Catalyst Characterization_Synth->Catalyst Reaction_Setup Reaction_Setup Catalyst->Reaction_Setup Substrate, Solvent Monitoring Monitoring Reaction_Setup->Monitoring GC/TLC Oxidant Oxidant Oxidant->Reaction_Setup Workup Workup Monitoring->Workup Quenching, Extraction Analysis Analysis Workup->Analysis GC/NMR Results Results Analysis->Results

Caption: Experimental workflow for the synthesis and catalytic testing of metalloprotoporphyrins.

Logical_Relationship cluster_factors Factors Influencing Catalytic Activity Metal_Ion Central Metal Ion (Cr, Mn, Co) Catalytic_Performance Catalytic Performance (Activity & Selectivity) Metal_Ion->Catalytic_Performance Axial_Ligand Axial Ligand Axial_Ligand->Catalytic_Performance Oxidant_Type Oxidant Oxidant_Type->Catalytic_Performance Substrate_Structure Substrate Substrate_Structure->Catalytic_Performance Reaction_Conditions Solvent, Temperature Reaction_Conditions->Catalytic_Performance

Caption: Key factors influencing the catalytic performance of metalloprotoporphyrins.

Conclusion

This guide provides a foundational comparison of the catalytic activities of Cr(III), Mn(III), and Co(III) protoporphyrins. While all three show promise as oxidation catalysts, the available literature suggests that Mn(III) and Co(III) protoporphyrins have been more extensively developed and characterized for these applications. The provided data and protocols offer a starting point for researchers interested in utilizing these catalysts. Further direct comparative studies under standardized conditions are necessary to fully elucidate the relative merits of each metalloprotoporphyrin for specific catalytic transformations. The development of more robust and selective catalysts based on these scaffolds remains an active and promising area of research with significant implications for synthetic chemistry and drug development.

References

Verifying the Purity of Synthesized Cr(III) Protoporphyrin IX Chloride: A Comparative Guide to HPLC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) against other analytical techniques for verifying the purity of synthesized Cr(III) Protoporphyrin IX Chloride.

This compound, a metalloporphyrin, has garnered interest in various research fields. Its synthesis, however, can result in a mixture of the desired product and various impurities. Therefore, robust analytical methodologies are required to accurately assess its purity. This guide details the experimental protocols for HPLC-MS, as well as for alternative methods such as UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC), providing a comparative analysis of their performance based on experimental data.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS stands as a powerful and widely adopted technique for the separation, identification, and quantification of compounds in a mixture, making it highly suitable for purity assessment.

Experimental Protocol:

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is typically employed for the separation of porphyrins and metalloporphyrins.

  • Mobile Phase: A gradient elution is often used, combining an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). The gradient allows for the effective separation of compounds with varying polarities.

  • Flow Rate: A typical flow rate is maintained around 0.5-1.0 mL/min.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the elution of compounds. Porphyrins exhibit a characteristic strong absorption band, known as the Soret band, around 400 nm, which is an ideal wavelength for detection.

Mass Spectrometry (MS):

  • Ionization Source: Electrospray ionization (ESI) is a common and effective ionization technique for porphyrins, typically in the positive ion mode.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to determine the mass-to-charge ratio (m/z) of the ions.

  • Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. Product ion scans (fragmentation) can be performed to aid in structural elucidation.

Expected Results:

For this compound (Molecular Formula: C₃₄H₃₂ClCrN₄O₄, Molecular Weight: approximately 648.09 g/mol ), the expected protonated molecule [M+H]⁺ would be observed in the mass spectrum. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The HPLC chromatogram would ideally show a single major peak corresponding to the this compound, with any other peaks indicating impurities. The retention time of the main peak is a key identifier under specific chromatographic conditions.

Alternative Analytical Techniques for Purity Verification

While HPLC-MS is a highly effective method, other techniques can also provide valuable information regarding the purity of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid technique for the qualitative and quantitative analysis of porphyrins.

Experimental Protocol:

  • Solvent: The synthesized this compound is dissolved in a suitable solvent, such as dichloromethane (B109758) or dimethylformamide.

  • Analysis: The absorbance spectrum is recorded over a wavelength range of approximately 300-700 nm.

Expected Results:

The UV-Vis spectrum of a pure metalloporphyrin will exhibit a sharp and intense Soret band (around 400-430 nm) and one or two weaker Q-bands in the 500-600 nm region. The presence of impurities, such as unreacted free-base protoporphyrin IX, will result in additional or broadened peaks, altering the characteristic spectral shape. The ratio of the Soret band intensity to the Q-band intensity can also be an indicator of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule, making it a powerful tool for purity assessment and structural confirmation.

Experimental Protocol:

  • Solvent: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: ¹H NMR and ¹³C NMR spectra are acquired.

Expected Results:

The ¹H NMR spectrum of pure this compound will show a characteristic set of peaks corresponding to the protons of the porphyrin macrocycle. Impurities, such as residual starting materials or side products, will give rise to additional signals in the spectrum. The integration of the peaks can be used to quantify the relative amounts of the main compound and impurities.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for the qualitative assessment of purity and for monitoring the progress of a reaction.

Experimental Protocol:

  • Stationary Phase: Silica (B1680970) gel or reversed-phase (e.g., C18) TLC plates are used.

  • Mobile Phase: A suitable solvent system is chosen to achieve good separation of the components. For silica gel TLC, a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used.

  • Detection: The separated spots are visualized under UV light or by staining. Porphyrins are often colored and can be visualized directly.

Expected Results:

A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) value of the main spot can be used for identification purposes when compared to a standard.

Comparison of Analytical Techniques

Technique Principle Advantages Disadvantages Data Output
HPLC-MS Separation by chromatography, detection by mass spectrometry.High sensitivity and selectivity, provides molecular weight and structural information, quantitative.High cost of instrumentation, requires expertise for operation and data analysis.Chromatogram (retention time, peak area), Mass spectrum (m/z, fragmentation pattern).
UV-Vis Spectroscopy Absorption of ultraviolet and visible light by the molecule.Rapid, simple, non-destructive, good for quantitative analysis of known compounds.Low selectivity, susceptible to interference from absorbing impurities.Absorbance spectrum (wavelength of maximum absorbance, absorbance value).
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.Provides detailed structural information, can be quantitative.Lower sensitivity compared to MS, can be complex to interpret, requires relatively pure samples.NMR spectrum (chemical shifts, coupling constants, peak integrals).
TLC Separation based on differential partitioning between a stationary and a mobile phase.Simple, rapid, low cost, good for qualitative screening.Lower resolution and sensitivity compared to HPLC, not easily quantifiable.TLC plate with separated spots (Rf values).

Potential Impurities in Synthesized this compound

The synthesis of metalloporphyrins can lead to several impurities, including:

  • Unreacted Starting Materials: Free-base Protoporphyrin IX and the chromium salt.

  • Byproducts from Side Reactions: These can include porphyrins with modified side chains or degradation products.

  • Other Metalloporphyrins: If other metal ions are present as contaminants.

Each of the analytical techniques discussed can be used to detect these potential impurities, though their sensitivity and selectivity for specific impurities may vary.

Experimental Workflow for Purity Verification

The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Outcome synthesis Synthesis of this compound purification Initial Purification (e.g., Column Chromatography) synthesis->purification tlc TLC Screening purification->tlc Quick Purity Check uv_vis UV-Vis Spectroscopy tlc->uv_vis Proceed if promising impure Impure Compound tlc->impure Multiple Spots hplc_ms HPLC-MS Analysis uv_vis->hplc_ms Detailed Analysis uv_vis->impure Spectral Anomalies nmr NMR Spectroscopy hplc_ms->nmr Structural Confirmation hplc_ms->impure Impurities Detected pure Pure Compound nmr->pure Purity Confirmed

Caption: Experimental workflow for purity verification.

Conclusion

The choice of analytical technique for verifying the purity of synthesized this compound depends on the specific requirements of the research. HPLC-MS offers the most comprehensive analysis, providing separation, identification, and quantification of the target compound and any impurities. However, for rapid screening and preliminary purity assessment, TLC and UV-Vis spectroscopy are valuable and cost-effective tools. NMR spectroscopy is indispensable for unambiguous structural confirmation. A combination of these techniques, as outlined in the experimental workflow, provides a robust strategy for ensuring the quality and purity of synthesized this compound for downstream applications in research and development.

Benchmarking the performance of Cr(III) Protoporphyrin IX Chloride-based sensors against existing technologies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretical Cr(III) Protoporphyrin IX Chloride-based sensors against established technologies for the detection of nitric oxide (NO) and nitrite (B80452) (NO₂⁻). Due to a lack of available experimental data on this compound sensors, this guide utilizes theoretical performance projections for a closely related chromium porphyrin (CrPor) as a benchmark. This theoretical data is compared with experimental data from existing electrochemical and colorimetric sensing technologies.

Executive Summary

This compound belongs to the metalloporphyrin family, a class of compounds that have shown significant promise in the development of highly sensitive and selective chemical sensors. Theoretical studies suggest that chromium-centered porphyrins could offer excellent performance in detecting nitric oxide. This guide aims to contextualize these potential advantages by benchmarking them against current, widely-used sensing technologies. The comparison focuses on key performance metrics such as limit of detection, linear range, response time, and selectivity.

Data Presentation: Performance Comparison

The following tables summarize the performance metrics of the theoretical this compound-based sensor and existing sensor technologies for nitric oxide and nitrite detection.

Table 1: Nitric Oxide (NO) Sensor Performance Comparison

Sensor TypeAnalyteLimit of Detection (LOD)Linear RangeResponse TimeSelectivity
Theoretical this compound (Electrochemical) NONot Experimentally DeterminedNot Experimentally Determined< 1 s (projected)High (projected against CO, CO₂)
Metalloporphyrin-based (Electrochemical) NO1 nM10 - 1000 µM[1]< 1 ms[1]Good
Chemiresistive NO~401 ppt20 - 400 ppb[2]23 s[2]Good
Fluorescent Probes NO35 nMNot specified≤ 0.1 sGood

Table 2: Nitrite (NO₂⁻) Sensor Performance Comparison

Sensor TypeAnalyteLimit of Detection (LOD)Linear RangeResponse TimeSelectivity
Theoretical this compound NO₂⁻Not DeterminedNot DeterminedNot DeterminedNot Determined
Electrochemical (Porphyrin-based) NO₂⁻1.1 µMNot specifiedNot specifiedExcellent
Colorimetric (Griess Test) NO₂⁻0.02 - 2 µM[3]Varies10 minutesGood
Colorimetric (Nanoparticle-based) NO₂⁻38 nM0.0 - 30 µMNot specifiedHigh

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.

Metalloporphyrin-Based Electrochemical NO Sensor Fabrication and Measurement

Electrode Preparation: A carbon fiber electrode is typically used as the substrate. A polymeric metalloporphyrin film is electrochemically deposited on the tip of the carbon fiber by cyclic voltammetry scanning in a solution containing the metalloporphyrin monomer and a supporting electrolyte[1].

Amperometric Detection: The sensor's current is measured at a fixed potential versus a reference electrode (e.g., Ag/AgCl). The release of NO from a biological sample, stimulated by an agent like calcium ionophore, is monitored in real-time. The change in current is proportional to the NO concentration[1].

Griess Colorimetric Assay for Nitrite Detection

The Griess test is a standard method for nitrite determination. The protocol involves the following steps:

  • Reagent Preparation: A Griess reagent is prepared, typically containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in an acidic solution[3].

  • Sample Reaction: The nitrite-containing sample is mixed with the Griess reagent. This leads to a two-step diazotization reaction[3].

  • Color Development: The reaction produces a pink-red azo dye[3].

  • Spectrophotometric Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 540 nm). The nitrite concentration is determined by comparing the absorbance to a standard curve[4]. The reaction typically requires an incubation time of about 10 minutes for full color development.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental principles behind the operation of these sensors.

G cluster_sensor Electrochemical Porphyrin-Based NO Sensor Analyte Nitric Oxide (NO) Porphyrin Cr(III) Protoporphyrin IX Sensing Layer Analyte->Porphyrin Binding Electrode Electrode Surface Porphyrin->Electrode Electron Transfer Signal Electrochemical Signal (Current Change) Electrode->Signal Measurement

Caption: Signaling pathway of a Cr(III) Protoporphyrin IX-based electrochemical sensor.

G cluster_workflow Griess Test Experimental Workflow Sample Nitrite-containing Sample Reagent Add Griess Reagent (Sulfanilamide & NED) Sample->Reagent Incubate Incubate (10 min) Reagent->Incubate Measure Measure Absorbance (540 nm) Incubate->Measure Result Determine Concentration vs. Standard Curve Measure->Result

Caption: Experimental workflow for the Griess test for nitrite detection.

Conclusion

While experimental data for this compound-based sensors is not yet available, theoretical studies point towards a promising future for this technology, particularly for nitric oxide detection. The projected high sensitivity and selectivity, coupled with a rapid response time, could offer significant advantages over some existing methods. However, further experimental validation is crucial to confirm these theoretical benefits and to fully understand the sensor's performance characteristics, including its linear range and long-term stability. In the realm of nitrite detection, established colorimetric methods like the Griess test and emerging nanoparticle-based assays provide reliable and sensitive alternatives. The choice of sensor will ultimately depend on the specific application, required sensitivity, and practical considerations such as cost and ease of use.

References

Assessing Batch-to-Batch Variability of Commercially Available Cr(III) Protoporphyrin IX Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cr(III) Protoporphyrin IX Chloride, a synthetic metalloporphyrin, has garnered significant interest in biomedical research, particularly for its potential role in modulating cellular stress response pathways. As with any biologically active compound, ensuring the consistency and reproducibility of experimental results is paramount. A critical factor that can influence outcomes is the batch-to-batch variability of commercially sourced reagents. This guide provides a framework for assessing the quality and consistency of this compound from different commercial vendors.

While direct comparative data on batch-to-batch variability from commercial suppliers is not publicly available, this guide outlines the necessary experimental protocols and data presentation formats to enable researchers to conduct their own assessments. By implementing standardized analytical and biological activity assays, investigators can ensure the reliability of their findings and make informed decisions when selecting a supplier.

Commercial Sources

Several commercial suppliers offer this compound. Researchers are encouraged to request Certificates of Analysis (CoA) for specific lots to obtain initial information on purity and other quality control parameters. Key suppliers include:

  • Frontier Specialty Chemicals

  • MedchemExpress

  • Santa Cruz Biotechnology

  • CP Lab Safety

  • Immunomart

Data Presentation for Comparative Analysis

To facilitate a clear comparison of different batches and suppliers, all quantitative data should be summarized in a structured format. The following table provides a template for presenting key quality control parameters.

Table 1: Hypothetical Comparative Data for this compound Batches

Parameter Supplier A (Batch 1) Supplier A (Batch 2) Supplier B (Batch 1) Supplier C (Batch 1)
Purity by HPLC (%) 98.597.999.198.2
λmax (nm) in DMSO 405406405405
Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) 4.8 x 10⁴4.7 x 10⁴5.0 x 10⁴4.8 x 10⁴
Moisture Content (%) < 1.0< 1.0< 0.5< 1.2
HO-1 Activity (IC₅₀/EC₅₀, µM) 12.513.111.912.8

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for generating reliable comparative data. The following protocols are recommended for assessing the purity, identity, and biological activity of this compound.

Purity and Identity Assessment

a) High-Performance Liquid Chromatography (HPLC)

This method is essential for determining the purity of the compound and identifying any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is a common starting point for porphyrin analysis. The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitoring at the Soret band maximum (around 405 nm) is recommended for high sensitivity.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Analysis: Inject the sample and analyze the chromatogram. Purity is calculated based on the area of the main peak relative to the total peak area.

b) UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid method to confirm the identity of the compound and assess its concentration.

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A high-purity solvent in which the compound is soluble and stable (e.g., DMSO).

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration.

    • Perform a wavelength scan from 300 to 700 nm to identify the Soret and Q bands. The Soret band for metalloporphyrins is typically a strong absorption peak around 400-420 nm.

    • Measure the absorbance at the identified λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

  • Comparison: Compare the λmax and ε values across different batches. Significant shifts in λmax or changes in ε may indicate the presence of impurities or degradation.

Biological Activity Assessment

The primary known biological target of many metalloporphyrins is Heme Oxygenase-1 (HO-1), a key enzyme in the cellular response to oxidative stress. Assessing the effect of this compound on HO-1 activity provides a functional measure of its potency and consistency.

Heme Oxygenase-1 (HO-1) Activity Assay (Cell-based)

This assay measures the induction of HO-1 expression in a cellular context.

  • Cell Line: A relevant cell line, such as human monocytic (THP-1) or bronchial epithelial (BEAS-2B) cells.

  • Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound from different batches for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

  • Endpoint Measurement (choose one or more):

    • Western Blot: Lyse the cells and perform a Western blot to detect the levels of HO-1 protein. Use a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

    • qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA expression levels of HMOX1 (the gene encoding HO-1). Normalize to a stable reference gene.

    • ELISA: Use a commercially available ELISA kit to quantify HO-1 protein levels in the cell lysates.

  • Data Analysis: Determine the EC₅₀ (the concentration that elicits a half-maximal response) for HO-1 induction for each batch.

Mandatory Visualizations

Diagrams are provided to illustrate key concepts and workflows.

G cluster_0 Sample Preparation cluster_1 Analytical Assessment cluster_2 Biological Activity Assessment cluster_3 Data Comparison sample This compound (Multiple Batches/Suppliers) dissolution Dissolution in appropriate solvent (e.g., DMSO) sample->dissolution hplc HPLC Analysis (Purity) dissolution->hplc Inject uv_vis UV-Vis Spectroscopy (Identity & Concentration) dissolution->uv_vis Measure cell_culture Cell Treatment dissolution->cell_culture Treat comparison Compare Purity, λmax, ε, and HO-1 Activity (EC₅₀) hplc->comparison uv_vis->comparison ho1_assay HO-1 Activity Assay (Western, qPCR, or ELISA) cell_culture->ho1_assay ho1_assay->comparison

Caption: Experimental workflow for assessing batch-to-batch variability.

The biological activity of metalloporphyrins is often linked to the Nrf2/HO-1 signaling pathway. Understanding this pathway is crucial for interpreting the results of biological activity assays.

G stress Oxidative Stress / Metalloporphyrins keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Dissociates nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE (Antioxidant Response Element) nrf2->are Binds to hmox1 HMOX1 Gene Transcription are->hmox1 Activates ho1 HO-1 Protein (Heme Oxygenase-1) hmox1->ho1 Translates to heme Heme ho1->heme Degrades products Biliverdin, Fe²⁺, CO heme->products cytoprotection Cytoprotection & Anti-inflammatory Effects products->cytoprotection

Caption: The Nrf2/Heme Oxygenase-1 (HO-1) signaling pathway.

By adhering to these guidelines, researchers can systematically evaluate the batch-to-batch variability of this compound, thereby enhancing the reliability and reproducibility of their research.

Safety Operating Guide

Proper Disposal of Cr(III) Protoporphyrin IX Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides essential, step-by-step guidance for the safe disposal of Cr(III) Protoporphyrin IX Chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing environmental impact and maintaining regulatory compliance.

This compound, a chromium-containing compound, requires careful handling and disposal as hazardous waste. Although trivalent chromium (Cr(III)) is generally less toxic than its hexavalent counterpart (Cr(VI)), all chromium waste must be managed responsibly.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is crucial to follow these safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, isolate the area. For small spills, carefully collect the solid material using a scoop or soft brush and place it in a designated hazardous waste container. Avoid generating dust. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Procedure

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Waste Accumulation: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • EHS Contact and Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and final disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited without a dedicated Safety Data Sheet, general principles for chromium waste apply. The following table outlines key considerations:

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral practice for chromium compounds
Personal Protective Equipment Nitrile gloves, safety goggles, lab coatStandard laboratory safety protocols
Disposal Method Collection in a labeled hazardous waste container for EHS pickupInstitutional and regulatory requirements

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Handling Cr(III) Protoporphyrin IX Chloride B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste B->C D Segregate Waste into a Designated, Labeled Container C->D E Store Container in a Secure, Designated Area D->E F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F G End: Proper Disposal by EHS F->G

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific waste disposal guidelines and Safety Data Sheets for the most accurate and up-to-date information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.